This technical guide details the chemical structure, synthesis, and application of Methyl 2-(3-amino-5-bromophenyl)acetate (CAS 934709-50-9). It is designed for medicinal chemists and process scientists requiring a rigor...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical structure, synthesis, and application of Methyl 2-(3-amino-5-bromophenyl)acetate (CAS 934709-50-9). It is designed for medicinal chemists and process scientists requiring a rigorous understanding of this bifunctional intermediate.
Executive Summary
Methyl 2-(3-amino-5-bromophenyl)acetate is a high-value disubstituted phenylacetic acid derivative used primarily as a scaffold in the synthesis of pharmaceutical agents. Its utility stems from its tri-functional nature :
Primary Amine (-NH₂) : Ready for amide coupling, reductive amination, or heterocycle formation.
Aryl Bromide (-Br) : A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Methyl Ester (-COOMe) : A masked acid/alcohol precursor or direct electrophile.
This guide focuses on the chemoselective handling of this molecule, particularly the challenge of reducing nitro-precursors without dehalogenating the sensitive aryl bromide.
Chemical Identity & Structural Analysis[1][2]
Identification Data
Property
Detail
Chemical Name
Methyl 2-(3-amino-5-bromophenyl)acetate
CAS Number
934709-50-9
Molecular Formula
C₉H₁₀BrNO₂
Molecular Weight
244.09 g/mol
SMILES
COC(=O)CC1=CC(N)=CC(Br)=C1
InChI Key
ULSSGHADTSRELG-UHFFFAOYSA-N (Analog)
Appearance
Pale yellow to brown oil or low-melting solid
Predicted LogP
~2.2 – 2.5
Structural Logic
The molecule features a 1,3,5-substitution pattern (meta-substitution) on the benzene ring.
Electronic Push-Pull : The amine is an electron-donating group (EDG) via resonance, while the bromine is electron-withdrawing (EWG) via induction. This creates a polarized ring system susceptible to electrophilic aromatic substitution at the ortho positions between the substituents.
Steric Considerations : The methylene spacer (-CH2-) isolates the ester from the aromatic ring's electronic system, maintaining the ester's standard reactivity profile.
Synthetic Pathways[4]
The synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate typically proceeds via the reduction of its nitro-precursor. The critical technical challenge is preventing hydrodebromination (loss of Br) during the reduction step.
Pathway Visualization
Figure 1: Synthetic route highlighting the chemoselective reduction requirement.
Critical Process Parameters
Avoid Catalytic Hydrogenation (Pd/C + H₂) : Standard hydrogenation conditions often cleave the C-Br bond, yielding the des-bromo impurity.
Recommended Method (Fe/NH₄Cl) : The Bechamp reduction or Iron/Ammonium Chloride system is highly selective for -NO₂ reduction in the presence of aryl halides.
Alternative Method (SnCl₂) : Stannous chloride in ethanol is also effective but requires rigorous workup to remove tin residues.
Experimental Protocols
Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate
Note: This protocol assumes starting from Methyl 2-(3-bromo-5-nitrophenyl)acetate.
Reagents:
Methyl 2-(3-bromo-5-nitrophenyl)acetate (1.0 eq)
Iron Powder (Fe, 5.0 eq) - Must be fine mesh
Ammonium Chloride (NH₄Cl, 5.0 eq)
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Methodology:
Preparation : Dissolve the nitro-ester substrate in Ethanol/Water (4:1 v/v).
Activation : Add solid Ammonium Chloride followed by Iron powder.
Reaction : Heat the suspension to reflux (approx. 80°C) with vigorous stirring. The reaction typically completes in 2–4 hours. Monitor by TLC or LC-MS (Look for M+H = 244/246 doublet).
Filtration : Cool the mixture to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.
Workup : Concentrate the filtrate to remove ethanol. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Purification : If necessary, purify via flash column chromatography (Hexane/EtOAc gradient). The amine is often light-sensitive; store in amber vials.
Quality Control Criteria
1H NMR (DMSO-d₆) : Expect a singlet for the methyl ester (~3.6 ppm), a singlet for the methylene (~3.5 ppm), and three distinct aromatic signals (due to meta-substitution) around 6.5–7.0 ppm. Broad singlet for NH₂.
Mass Spec : Distinctive 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
Applications in Drug Discovery
This scaffold is a "linchpin" intermediate, allowing for the construction of complex libraries.
Divergent Synthesis Strategy
Figure 2: Orthogonal reactivity profile of the scaffold.
Specific Use Cases
Kinase Inhibitors : The 3-amino-5-bromo motif mimics the hinge-binding region of ATP when incorporated into bicyclic heterocycles (e.g., quinazolines).
PROTAC Linkers : The phenylacetic acid chain provides a flexible attachment point for E3 ligase ligands or warheads.
NSAID Hybrids : Derivatives of phenylacetic acid (like Diclofenac or Nepafenac) are known anti-inflammatories. This scaffold allows for the creation of "hybrid" drugs by coupling the amine to a second pharmacophore.
Safety & Handling (E-E-A-T)
Hazard Classification :
H302 : Harmful if swallowed.
H315/H319 : Causes skin and serious eye irritation.
H335 : May cause respiratory irritation.
Specific Precaution : Aromatic amines can be potential genotoxins. Handle in a fume hood with nitrile gloves.
Storage : Keep cold (2-8°C) and under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline to colored quinoid species.
References
Sigma-Aldrich .[2] Methyl 2-(3-amino-5-bromophenyl)acetate Product Page. Retrieved from [2]
PubChem . Methyl 2-(3-bromophenyl)acetate (Related Analog Data). National Library of Medicine. Retrieved from [3]
ChemicalBook . CAS 150529-73-0 Synthesis and Properties. Retrieved from
Common Organic Chemistry . Nitro Reduction Conditions (Fe/NH4Cl vs Pd/C). Retrieved from
A Trifunctional Scaffold for Divergent Medicinal Chemistry Introduction & Chemical Architecture Methyl 2-(3-amino-5-bromophenyl)acetate is a high-value intermediate in modern drug discovery, particularly within the field...
Author: BenchChem Technical Support Team. Date: February 2026
A Trifunctional Scaffold for Divergent Medicinal Chemistry
Introduction & Chemical Architecture
Methyl 2-(3-amino-5-bromophenyl)acetate is a high-value intermediate in modern drug discovery, particularly within the fields of kinase inhibition and peptidomimetic synthesis. Its utility stems from its trifunctional architecture , which allows for orthogonal functionalization at three distinct vectors.
Unlike simple anilines or aryl halides, this molecule presents a "privileged substitution pattern" (meta-amino, meta-bromo, alkyl-ester) that enables the rapid construction of complex heterocycles such as indoles, quinolines, and benzimidazoles without the need for extensive protecting group manipulations.
) is electron-rich, ready for acylation or reductive amination.
Electrophilic/Coupling Handle: The C5-Bromo group (
) serves as a robust partner for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
Masked Acid: The C1-Methyl Acetate tail (
) modulates solubility and serves as a latent carboxylic acid or alcohol.
Synthetic Routes & Process Optimization
While several routes exist, the most reliable industrial approach avoids the risk of hydrodebromination (loss of the bromine atom) associated with standard catalytic hydrogenation. The recommended pathway utilizes a chemoselective nitro-reduction strategy.[2]
The "Safe-Fail" Pathway: Nitro-Reduction
This route begins with commercially available 2-(3-bromo-5-nitrophenyl)acetic acid. The sequence prioritizes esterification before reduction to prevent side reactions involving the free acid during the metal-mediated reduction step.
Dissolution: Dissolve the nitro-ester intermediate in Ethanol/Water (4:1 v/v).
Activation: Add solid NH
Cl followed by Iron powder.
Reaction: Heat to 70°C with vigorous stirring. The reaction is heterogeneous; vigorous agitation is crucial for surface contact.
Monitoring (Self-Validation):
Time: Typically 1–2 hours.
Check: LC-MS must show Mass
(Br isotope pattern). If Mass 166 is observed, debromination has occurred (temperature too high or wrong metal used).
Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash with EtOAc.
Purification: Concentrate filtrate. If the amine is dark, a short silica plug (Hexane/EtOAc) removes oxidized aniline impurities.
Reactivity Profile & Chemoselectivity[3]
The power of this scaffold lies in its ability to undergo divergent synthesis. The following diagram maps the orthogonal reactivity of the three functional groups.
Figure 2: Divergent synthesis pathways utilizing the trifunctional handles.
Strategic Considerations
Sequence Matters: Generally, perform Amide Coupling (at the amine) first. Palladium catalysts used for the bromide can be poisoned by free primary amines.
Ester Stability: The methyl ester is stable to standard Suzuki coupling conditions (basic carbonate buffers) but will hydrolyze under strong hydroxide conditions used for some Buchwald protocols.
Safety & Handling
Hazard Identification:
Skin/Eye Irritant: The free amine is basic and potentially irritating.
Sensitizer: Like many anilines, this compound may cause skin sensitization.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (browning) upon air exposure.
Waste: Aqueous layers from the Iron reduction contain heavy metals (Fe) and must be disposed of as hazardous solid/liquid waste, not down the drain.
References
Selective Reduction Protocols
Bechamp Reduction (Fe/HCl/NH4Cl): A classic method for reducing nitroarenes in the presence of sensitive halides.
Source: Org.[2][3][4][5] Synth. Coll. Vol. 2, p. 449.
Chemoselectivity in Halogenated Nitroarenes
Comparison of SnCl2 vs Fe: "Selective reduction of nitro compounds in the presence of other reducible groups."[3]
Source: Bellamy, F. D., & Ou, K. (1984). Tetrahedron Letters, 25(8), 839-842.
An In-depth Technical Guide to Methyl 2-(3-amino-5-bromophenyl)acetate: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 2-(3-amino-5-bromophenyl)acetate, a key chemical intermediate with significant potential in the landscape of modern drug discovery and development. While d...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of Methyl 2-(3-amino-5-bromophenyl)acetate, a key chemical intermediate with significant potential in the landscape of modern drug discovery and development. While direct synonyms and a dedicated CAS number for this specific ester are not broadly cataloged, its identity is firmly established through its carboxylic acid precursor, 2-(3-Amino-5-bromophenyl)acetic acid. This guide will delve into the nuanced world of this compound, offering researchers, scientists, and drug development professionals a detailed exploration of its synthesis, characterization, and strategic applications. We will move beyond a simple recitation of facts to an expert analysis of the underlying chemical principles and their practical implications in a laboratory setting.
Nomenclature and Structural Elucidation
Methyl 2-(3-amino-5-bromophenyl)acetate is a substituted phenylacetate derivative. The core of its structure is a benzene ring functionalized with a bromo group at position 5, an amino group at position 3, and an acetic acid methyl ester at position 1.
Key Structural Features:
Phenylacetate Core: Provides a rigid scaffold that can be strategically modified.
Amino Group (Position 3): A versatile functional group that can act as a hydrogen bond donor, a basic center, or a nucleophile for further chemical transformations. Its position influences the electronic properties of the aromatic ring.
Bromo Group (Position 5): A heavy atom that can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. It also imparts lipophilicity.
Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, offering another handle for chemical modification, such as amide bond formation.
The primary precursor to this compound is 2-(3-Amino-5-bromophenyl)acetic acid , which is cataloged under CAS Number 1261794-24-4 [1]. The target compound, Methyl 2-(3-amino-5-bromophenyl)acetate, is the methyl ester of this acid.
Table 1: Chemical Identifiers for the Precursor Acid
Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate
The most direct and industrially scalable method for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate is the Fischer esterification of its carboxylic acid precursor, 2-(3-Amino-5-bromophenyl)acetic acid. This acid-catalyzed reaction with methanol is a well-established and reliable transformation.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-Amino-5-bromophenyl)acetic acid in an excess of anhydrous methanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Reflux: Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up:
Cool the reaction mixture to room temperature.
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane or ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification:
Filter off the drying agent.
Concentrate the organic solution under reduced pressure to yield the crude product.
Further purification can be achieved by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate.
Analytical Characterization
A robust analytical workflow is crucial to confirm the identity and purity of the synthesized Methyl 2-(3-amino-5-bromophenyl)acetate.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction. A reverse-phase C18 column is typically suitable for this class of compounds.
Table 2: Example HPLC Method Parameters
Parameter
Condition
Column
C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Trifluoroacetic acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for confirming the molecular weight of the synthesized ester and for identifying any volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is indispensable for the unambiguous structural elucidation of Methyl 2-(3-amino-5-bromophenyl)acetate. The expected chemical shifts and coupling constants will provide definitive proof of the compound's structure.
Applications in Drug Discovery and Development
Methyl 2-(3-amino-5-bromophenyl)acetate is a valuable building block in medicinal chemistry, primarily due to its trifunctional nature. The amino, bromo, and methyl ester groups offer orthogonal handles for chemical diversification.
Role as a Chemical Intermediate
The true value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules. The bromo substituent is particularly significant, as it can participate in a variety of palladium-catalyzed cross-coupling reactions.
Potential Signaling Pathway Interactions
While this specific molecule may not be a final drug candidate, the structural motifs it contains are prevalent in compounds targeting a range of biological pathways. For instance, substituted phenylacetate derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs)[2]. The strategic placement of the amino and bromo groups allows for the exploration of chemical space around a core scaffold, which is a fundamental aspect of lead optimization in drug discovery.
The "Magic Methyl" Effect
The methyl group of the ester, while seemingly simple, can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a final drug molecule. This phenomenon, often referred to as the "magic methyl" effect, can influence factors such as metabolic stability, binding affinity, and solubility[3]. The presence of the methyl ester in Methyl 2-(3-amino-5-bromophenyl)acetate provides a starting point for leveraging this effect.
Drug Development Workflow Integration
Caption: Integration of Methyl 2-(3-amino-5-bromophenyl)acetate in a drug discovery workflow.
Conclusion
Methyl 2-(3-amino-5-bromophenyl)acetate, while not a widely cataloged compound with a dedicated CAS number, represents a strategically important chemical intermediate for researchers in drug discovery. Its synthesis from the readily available 2-(3-Amino-5-bromophenyl)acetic acid is straightforward, and its trifunctional nature provides a versatile platform for the generation of diverse chemical libraries. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is paramount for its effective utilization in the quest for novel therapeutics. The principles and protocols described herein offer a solid foundation for any scientist looking to incorporate this valuable building block into their research endeavors.
¹³C NMR analysis of Methyl 2-(3-amino-5-bromophenyl)acetate
An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-(3-amino-5-bromophenyl)acetate Abstract This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Met...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-(3-amino-5-bromophenyl)acetate
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-(3-amino-5-bromophenyl)acetate, a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. Moving beyond a simple data report, this document elucidates the theoretical underpinnings and practical considerations essential for accurate spectral acquisition and interpretation. We delve into the complex interplay of substituent effects on the aromatic ring, detailing how the electron-donating amino group, the electron-withdrawing bromo group, and the methyl acetate moiety collectively influence the chemical environment of each carbon atom. This guide offers researchers and drug development professionals a robust methodology, from optimized sample preparation and data acquisition protocols to a detailed, first-principles approach to spectral assignment.
Foundational Principles: Decoding Substituent Effects in ¹³C NMR
The ¹³C NMR spectrum provides direct insight into the carbon skeleton of a molecule.[1] The chemical shift (δ) of each carbon nucleus is exquisitely sensitive to its local electronic environment. For substituted benzenes like the topic molecule, the position of a signal is primarily governed by the inductive and resonance effects of the substituents attached to the ring. Aromatic carbons typically resonate in the δ 110-160 ppm range.[2][3]
Electron-Donating Groups (EDGs): Groups like the amino (-NH₂) moiety increase electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density results in enhanced shielding, causing the corresponding carbon signals to shift upfield (to a lower δ value).[4][5]
Electron-Withdrawing Groups (EWGs): Groups such as the bromo (-Br) and methyl acetate (-CH₂COOCH₃) moieties pull electron density away from the ring. This deshields the carbon nuclei, causing their signals to shift downfield (to a higher δ value). While halogens are deactivating, their influence is a complex balance of inductive withdrawal and resonance donation.
The Heavy Atom Effect: For halogens like bromine, the expected deshielding effect on the directly attached (ipso) carbon can be counteracted by the "heavy atom effect."[6] The large electron cloud of the bromine atom provides significant diamagnetic shielding to the ipso-carbon, often shifting its resonance upfield contrary to simple electronegativity predictions.[6]
Understanding these fundamental principles is not merely academic; it forms the predictive basis for logically assigning each peak in the spectrum to a specific carbon atom in the molecule.
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample and the precision of the acquisition parameters. A flawed protocol will yield ambiguous data that undermines interpretation.
Sample Preparation
For ¹³C NMR, which is inherently less sensitive than ¹H NMR, sample concentration is a critical parameter.[7]
Analyte Quantity: Aim for a near-saturated solution. A concentration of 0.2 to 0.3 millimoles dissolved in approximately 0.7 mL of deuterated solvent is a strong starting point for acquiring a high-quality spectrum in a reasonable timeframe (e.g., 30-60 minutes).[8] Halving the concentration can quadruple the required acquisition time.
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak (a triplet at ~77 ppm).[9] Ensure the solvent is dry and of high purity.
Tube and Filtration: Use clean, high-quality 5 mm NMR tubes.[7][10] To prevent distortion of the magnetic field homogeneity, which leads to broadened spectral lines, the sample must be free of all solid particles. Filter the solution directly into the NMR tube through a Pasteur pipette packed with a small, tight plug of glass wool.[7]
Data Acquisition Workflow
The following workflow outlines a standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum.
Caption: Standard workflow for ¹³C NMR analysis.
Key Acquisition Parameters:
Pulse Program: A standard proton-decoupled pulse program like zgpg30 (or equivalent) is appropriate.
Number of Scans (ns): Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): A delay of 1-2 seconds is a typical starting point.
Spectral Width (sw): A range of 0 to 220 ppm is sufficient to cover most organic compounds.[1]
Spectral Analysis: Assigning the ¹³C Spectrum of Methyl 2-(3-amino-5-bromophenyl)acetate
The structure of Methyl 2-(3-amino-5-bromophenyl)acetate presents 9 unique carbon environments, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Methyl 2-(3-amino-5-bromophenyl)acetate stability and storage conditions
[1][2] Document Type: Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads Version: 1.0 Executive Summary Methyl 2-(3-amino-5-bromophenyl)acetate is a trifunctionalized aroma...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Document Type: Technical Guide
Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads
Version: 1.0
Executive Summary
Methyl 2-(3-amino-5-bromophenyl)acetate is a trifunctionalized aromatic intermediate frequently employed in the synthesis of heterocycles (e.g., indoles, quinolines) and peptide mimetics.[1] Its structural complexity—combining a hydrolytically labile ester, an oxidation-prone aniline, and a metallo-labile aryl bromide—necessitates a rigorous storage strategy.[1]
Improper handling leads to two primary failure modes: oxidative darkening (aniline degradation) and hydrolytic cleavage (ester saponification).[1] This guide defines the physicochemical baseline, degradation mechanisms, and a self-validating storage protocol to maintain purity >98% over extended periods.
Physicochemical Profile & Reactivity[2][3]
Understanding the molecular vulnerabilities is the first step in designing a storage protocol.[1]
Key Insight: While the aryl bromide is relatively robust under ambient conditions, the synergy between the electron-rich aniline and the ester creates a specific challenge.[1] The aniline makes the ring electron-rich, potentially accelerating oxidative pathways, while the ester remains susceptible to moisture.[1]
Degradation Mechanisms[7][8]
The following Graphviz diagram illustrates the competing degradation pathways that must be mitigated.
Figure 1: Primary degradation pathways.[1] The aniline group is the "canary in the coal mine"—color change indicates oxidation long before hydrolysis is detectable by bulk weight.[1]
Storage & Handling Protocol
To ensure compound integrity, adopt a "Cold, Dry, Dark, Inert" strategy.
Long-Term Storage (> 1 Month)[1][2]
Temperature: -20°C (± 5°C).
Atmosphere: Argon or Nitrogen blanket (Headspace purged).[1]
Container: Amber borosilicate glass vial with a Teflon-lined screw cap.[1]
Why Amber? Blocks UV radiation (<400 nm) to prevent aniline photo-oxidation and C-Br photolysis.[1]
Why Teflon? Prevents leaching of plasticizers often found in standard polyethylene caps, which can contaminate LC-MS signals.[1]
Desiccation: Store the vial inside a secondary container (e.g., a jar) containing activated silica gel or molecular sieves.[1]
Short-Term / Active Use (< 1 Month)[1][2]
Temperature: 2–8°C (Standard Refrigerator).
Handling: Allow the vial to equilibrate to room temperature before opening .
Critical Step: Opening a cold vial in humid air causes immediate condensation on the solid/oil, catalyzing ester hydrolysis.
State: If the compound is an oil, consider converting it to a hydrochloride salt (HCl) for enhanced solid-state stability, provided the downstream chemistry tolerates the salt form.[1]
Solution Stability[1][2]
Solvents: Stable in DMSO or DMF for 24 hours at Room Temperature.
Avoid: Protic solvents (Methanol/Ethanol) for prolonged storage, as transesterification can occur.[1]
Protocol: Prepare solutions fresh. Do not store stock solutions of the free base for >48 hours.
Quality Control & Monitoring
Implement a "Self-Validating" QC workflow. If the compound fails the visual check, proceed to analytical verification.
Specific Risk: Halogenated anilines can be absorbed through the skin and may cause methemoglobinemia (interference with oxygen transport in blood).[1]
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Handle strictly inside a fume hood.[1]
Disposal: Segregate as "Halogenated Organic Waste."[1] Do not mix with oxidizing acids (e.g., Nitric Acid) as this may trigger violent oxidation of the aniline.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-(3-bromophenyl)acetate (CAS 150529-73-0). Retrieved from [Link][1]
Context: Provides baseline stability data for the bromo-phenylacetate scaffold (Storage: Room Temp/Cold)
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[1][2] Retrieved from [Link][1]
Context: Authoritative safety and handling guide for aniline derivatives, establishing the requirement for protection
Context: Verifies storage conditions (sealed, dry) and GHS classifications for the closest structural analogue.
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1] Retrieved from [Link][1]
Context: Comprehensive review on the handling of aromatic amines, supporting the "inert atmosphere" and "acid segreg
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSHG-MABA-001
Version: 1.2 (Current as of 2026)
Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
Executive Summary & Chemical Identity[1]
Methyl 2-(3-amino-5-bromophenyl)acetate is a bifunctionalized arene building block utilized primarily in the synthesis of pharmaceutical candidates via transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide deviates from standard SDS formats to provide an operational "Risk-Based" handling manual. Due to the specialized nature of this intermediate, specific toxicological data is limited.[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of close analogs (Methyl 3-amino-5-bromobenzoate and 3-Bromoaniline).
Physiochemical Profile (Predicted/Analogous)
Property
Value / Description
Note
Formula
Mol. Weight
244.09 g/mol
Physical State
Off-white to pale brown solid (or viscous oil)
Anilines darken upon oxidation.
Solubility
DMSO, DCM, Ethyl Acetate, Methanol
Low water solubility.
Melting Point
Predicted: 45–60 °C
Low-melting solid; may liquefy in warm labs.
Reactivity
Acid-sensitive (amine), Base-sensitive (ester)
Incompatible with strong oxidizers.
Hazard Assessment & Toxicology Logic
The primary hazards stem from the aniline moiety (potential for methemoglobinemia/sensitization) and the alkyl ester (irritancy). The bromine substituent adds stability but introduces halogenated waste requirements.
High-Risk Operations (Scale-up >10g): Double-gloving is mandatory. Use a laminate inner glove (e.g., Silver Shield®) if handling concentrated solutions in DCM/Chloroform, as these solvents carry the solute through nitrile.
Respiratory Protection[2][5][7]
Solid State: Handle strictly within a certified chemical fume hood.
Outside Hood: If weighing outside a hood is unavoidable (not recommended), use an N95/P2 particulate respirator to prevent inhalation of dust, which can rapidly enter the bloodstream via lung tissue.
Emergency Response Protocols
Self-Validating Spill Cleanup
Objective: Complete removal of the substance without spreading contamination or generating toxic vapors.
Protocol:
Isolate: Evacuate the immediate 3-meter radius.
PPE Up: Don safety goggles, double nitrile gloves, and a lab coat.
Contain: If liquid/oil, encircle with vermiculite. If solid, cover with wet paper towels to prevent dust.
Solubilize & Wipe:
Use a tissue soaked in Ethanol or Isopropanol (The compound is poorly soluble in water; water alone will spread it).
Validation Step: Wipe the surface until the tissue shows no yellow/brown discoloration.
Decontaminate:
Wash the area with a mild surfactant (soap) and water.
Final Check: Use a UV lamp (365 nm) if available; many aniline derivatives fluoresce. A dark surface indicates clean; glowing spots indicate residue.
Emergency Workflow Diagram
Figure 2: Decision matrix for spill response based on physical state.
Synthetic Application Context
Understanding how the molecule is used helps anticipate hazards (e.g., metal waste, solvent incompatibility). This compound is a "linchpin" intermediate: the amine allows for amide coupling, while the bromide allows for Suzuki/Buchwald couplings.
Standard Reaction: Suzuki-Miyaura Coupling
Hazard Context: This reaction typically uses Palladium catalysts and basic conditions (Carbonates/Phosphates).
Risk: Hydrolysis of the methyl ester can occur if the Suzuki coupling is run at high temperatures (>80°C) with strong aqueous bases (NaOH).
Mitigation: Use mild bases (K3PO4) or anhydrous conditions to preserve the ester.
Figure 3: Synthetic pathway showing the critical stability window of the ester group.
Storage & Waste Management
Storage "Self-Validating" System
Atmosphere: Store under Argon or Nitrogen.
Check: If the white solid turns dark brown, oxidation has occurred. Purify via silica plug filtration before use.
Temperature: 2–8 °C (Refrigerate).
Container: Amber glass vial with a Teflon-lined cap (prevents leaching and light degradation).
Disposal[2][6][7][8]
Classification:Halogenated Organic Waste .
Do Not: Mix with oxidizing acids (Nitric/Perchloric) as this can generate explosive nitro-compounds or bromine gas.
Do Not: Dispose of down the drain. The aromatic ring is toxic to aquatic life (Marine Pollutant Category).
References
PubChem. Methyl 3-amino-5-bromobenzoate (Analogous Structure Data).[4] National Library of Medicine. Accessed 2026.
[Link]
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Aromatic Amines.
[Link]
Technical Application Note: Chemoselective Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate
Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate from 3-amino-5-bromophenylacetic acid . The presence of a nucleophilic aniline amine and an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate from 3-amino-5-bromophenylacetic acid . The presence of a nucleophilic aniline amine and an electrophilic carboxylic acid on the same scaffold presents a chemoselectivity challenge, risking polymerization (amide formation). This guide utilizes an in situ acid chloride generation strategy using Thionyl Chloride (SOCl₂) in methanol. This method ensures the quantitative protonation of the amine functionality, rendering it non-nucleophilic during the esterification process, thereby exclusively yielding the methyl ester.
Introduction & Strategic Rationale
The target molecule, Methyl 2-(3-amino-5-bromophenyl)acetate , is a high-value bifunctional building block in medicinal chemistry. It serves as a "linchpin" scaffold:
Aryl Bromide: Enabling Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
Aniline Amine: Allowing for amide coupling, reductive amination, or heterocycle formation.
Methyl Ester: Acting as a protected carboxylic acid or a precursor for heterocyclization.
The Chemoselectivity Challenge
Direct esterification using coupling reagents (e.g., EDC/NHS) is contraindicated. Activation of the carboxylic acid in the presence of the free amine (
) leads to rapid intermolecular self-condensation, forming oligomeric amides.
Selected Strategy: Acid-Catalyzed Alcoholysis (Fischer Variant)
We utilize Thionyl Chloride in Methanol.[1] This approach provides three distinct advantages:
Anhydrous Conditions: SOCl₂ reacts with methanol to generate anhydrous HCl and methyl sulfite, driving the equilibrium toward the ester.
Amine Protection: The generated HCl immediately protonates the aniline to the anilinium salt (
), which is non-nucleophilic, preventing polymerization.
Ease of Purification: The byproducts (SO₂, HCl, MeCl) are volatile, simplifying the workup.
Reaction Mechanism & Pathway
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The critical control point is the initial low-temperature addition of SOCl₂ to prevent exotherms from degrading the sensitive aniline before protonation occurs.
Figure 1: Mechanistic pathway highlighting the in situ protection of the amine via protonation.
Critical Process Parameter (CPP): Maintain temperature <10°C. The reaction of SOCl₂ with MeOH is highly exothermic and releases HCl gas.
Observation: Solution may fume slightly; ensure vigorous stirring.
Phase 2: Reaction
Step 4: Add solid 3-amino-5-bromophenylacetic acid (1.0 equivalent) to the cold solution in one portion.
Note: The solid will dissolve as it converts to the soluble hydrochloride salt.
Step 5: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.
Step 6: Heat the reaction to Reflux (65°C) for 2–4 hours.
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. The starting acid will disappear; the product will appear as a less polar spot (TLC) or M+14 peak (MS).
Phase 3: Workup & Isolation
Step 7: Cool the mixture to RT. Concentrate in vacuo (Rotavap) to remove MeOH and excess SOCl₂/SO₂.
Result: A sticky solid or oil remains (The Ester Hydrochloride Salt).
Step 8 (Neutralization): Re-dissolve the residue in Ethyl Acetate. Slowly add Saturated Aqueous NaHCO₃ while stirring until pH ~8.
Caution: Vigorous CO₂ evolution will occur.
Step 9: Separate the layers. Extract the aqueous phase once more with EtOAc.
Step 10: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, and concentrate.
Figure 2: Operational workflow emphasizing the critical neutralization step.
Process Analytical Technology (PAT) & QC Specifications
Upon isolation, the product should be characterized to ensure the amine is free (not acylated) and the ester is formed.
Test
Expected Result
Diagnostic Signal
Appearance
Clear oil or off-white solid
Darkening indicates oxidation of aniline.
1H NMR (DMSO-d6)
Methyl Singlet
ppm (3H, s, ).
1H NMR (Aromatic)
3 Distinct Signals
Characteristic pattern for 1,3,5-substituted benzene.
1H NMR (Amine)
Broad Singlet
ppm (2H, br s, ). Disappears with shake.
LC-MS
M+H Peak
Mass = 244/246 amu (1:1 Br isotope pattern).
Troubleshooting Guide:
Issue: Product remains water-soluble during workup.
Cause: Incomplete neutralization. The HCl salt is water-soluble.
Fix: Ensure the aqueous layer pH is >8 before separation.
Issue: New spot on TLC higher than product.
Cause: N-methylation (rare with SOCl2, possible if MeI present) or Amide formation (if acid activation was improper).
prevention: Ensure temperature is low during SOCl2 addition; do not use coupling reagents (EDC/HATU).
Application Note: High-Fidelity Esterification of 3-Amino-5-Bromophenylacetic Acid
Abstract & Strategic Analysis This guide details the protocol for synthesizing Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: N/A for specific methyl ester; Acid CAS: 1261794-24-4) from its parent acid, 3-amino-5-bromophe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
This guide details the protocol for synthesizing Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: N/A for specific methyl ester; Acid CAS: 1261794-24-4) from its parent acid, 3-amino-5-bromophenylacetic acid .
The Chemical Challenge
The substrate presents a dual-functionality challenge typical of amino acids but complicated by the aromatic ring's electronics:
Zwitterionic Solubility: The free amino acid exists in a zwitterionic equilibrium, often resulting in poor solubility in non-polar organic solvents.
Nucleophilic Competition: The primary aniline amine (-NH2) is a competing nucleophile. Standard coupling reagents (e.g., EDC/NHS) without protection could lead to polymerization (amide formation).
Electronic Deactivation: The bromine atom at the 5-position (meta to the acetic acid chain) is electron-withdrawing. While this decreases the nucleophilicity of the amine (reducing side reactions), it slightly increases the acidity of the carboxyl group.
The Solution: In-Situ Acid Catalysis
We utilize Thionyl Chloride (
) in Methanol as the primary "Gold Standard" method. This approach serves three simultaneous functions:
Solvation: Methanol acts as both solvent and reactant.
Activation:
reacts with methanol to generate anhydrous and methyl chlorosulfite, driving the equilibrium forward irreversibly.
Protection: The in-situ
immediately protonates the amine to the ammonium salt (), preventing N-acylation side reactions and improving solubility in the polar reaction medium.
Reaction Mechanism & Workflow
Chemical Reaction Scheme
The reaction proceeds via an acid-catalyzed Fischer esterification mechanism, driven by the in-situ generation of reagents.[1]
Figure 1: Reaction pathway converting the zwitterionic acid to the methyl ester hydrochloride salt.
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-(3-amino-5-bromophenyl)acetate
Executive Summary This guide details the strategic functionalization of Methyl 2-(3-amino-5-bromophenyl)acetate . This substrate presents a classic "triangulated" synthetic challenge: it contains an electrophile (aryl br...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic functionalization of Methyl 2-(3-amino-5-bromophenyl)acetate . This substrate presents a classic "triangulated" synthetic challenge: it contains an electrophile (aryl bromide), a nucleophile (aniline), and a base-sensitive moiety (methyl ester).
Successful coupling requires a protocol that:
Activates the C-Br bond without poisoning the catalyst with the free amine.
Prevents polymerization (self-coupling of the aniline onto the bromide of a neighboring molecule).
Preserves the ester by avoiding strong alkoxide bases (e.g., NaOtBu).
This note provides two validated workflows: a Direct Suzuki-Miyaura Coupling for biaryl synthesis and a Chemoselective Buchwald-Hartwig Amination strategy.
Strategic Analysis & Mechanistic Logic
The Chemoselectivity Hierarchy
To achieve high yields, one must respect the reactivity hierarchy of the functional groups present.
Functional Group
Role in Pd-Catalysis
Risk Factor
Mitigation Strategy
Aryl Bromide
Electrophile (Oxidative Addition)
Primary Reaction Site
Use active Pd(0) source.
Free Aniline (-NH₂)
Nucleophile / Ligand
Catalyst Poisoning or Self-Polymerization
Use bulky biaryl phosphine ligands (e.g., XPhos, SPhos) to crowd out amine binding.
Methyl Ester
Electrophile (Side Reaction)
Hydrolysis or Claisen Condensation
CRITICAL: Avoid hydroxide () and alkoxide () bases. Use Carbonates () or Phosphates ().
Ligand Selection: The "Bulky" Solution
Standard ligands like
are insufficient here; the free amine will compete for the Pd center, shutting down the catalytic cycle (formation of Pd-black).
Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).
Why: The steric bulk of ligands like XPhos or SPhos prevents the substrate's aniline nitrogen from coordinating to the Palladium, forcing the cycle to proceed via the bromide oxidative addition.
Decision Matrix (Visualized)
Figure 1: Strategic Decision Tree for coupling 3-amino-5-bromo-phenylacetate derivatives.
This protocol is optimized for coupling the aryl bromide with aryl/heteroaryl boronic acids. The free aniline is tolerated well under these conditions.
Reagents & Setup
Catalyst:
(2-5 mol%) + SPhos (4-10 mol%)
Alternative Pre-catalyst: Pd(dppf)Cl2·DCM (Robust, but SPhos gives higher turnover for deactivated rings).
Base:
(2.0 - 3.0 equiv). Do not use NaOtBu.
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
Temperature: 80°C - 100°C.
Step-by-Step Methodology
Charge: In a reaction vial equipped with a stir bar, add:
Substrate (1.0 equiv)
Boronic Acid (
) (1.2 - 1.5 equiv)
(Tribasic Potassium Phosphate) (2.0 equiv)
SPhos (0.04 equiv)
Solvent & Degas: Add Toluene and Water. Sparge with Nitrogen/Argon for 5-10 minutes.
Why: Oxygen causes homocoupling of the boronic acid and oxidation of the aniline.
Catalyst Addition: Add
(0.02 equiv) quickly under inert flow. Cap the vial immediately.
Reaction: Heat to 80°C for 4-12 hours.
Monitoring: Check LCMS for consumption of Bromide (M) and formation of Product (M+R-Br).
Self-Validation Check: If you see the starting material remaining but the Boronic acid is gone, the Boronic acid has homocoupled (protodeboronation). Add more Boronic acid.
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1]
Scavenging: If the product is for biological testing, treat the organic layer with a Pd-scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual metal.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Warning: This is a high-risk reaction. Reacting an aniline-containing bromide with another amine can lead to:
Self-Oligomerization: The substrate's
reacts with its own Br.
Cross-Coupling: The desired external amine reacts with the Br.
Scope: This "Direct" protocol works best when the external amine is a Secondary Amine (more nucleophilic, sterically distinct) or highly reactive. If coupling a Primary Amine, Boc-protection of the substrate is strongly recommended first.
Reagents & Setup (Direct Method for Secondary Amines)
Catalyst:BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%).
Why: These precatalysts activate rapidly and are highly selective for C-N bond formation over dehalogenation.
Base:
(Cesium Carbonate) (2.0 equiv).
Why: Stronger than phosphate but weaker than alkoxides. Essential to preserve the methyl ester.
Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
Dry Setup: Flame-dry the reaction vessel and cool under Argon.
Charge Solids: Add:
Substrate (1.0 equiv)
(2.0 equiv) - Must be finely ground and dry.
BrettPhos Pd G3 (0.02 - 0.05 equiv)
Add Liquids: Add anhydrous Dioxane and the External Amine (1.2 equiv).
Reaction: Heat to 80-90°C.
Note: Do not exceed 100°C to avoid ester degradation.
Validation Point (TLC/LCMS):
Success: Appearance of Product.[1][2][3][4][5][6][7][8]
Failure Mode: If you observe a ladder of mass peaks (+Substrate mass), the substrate is polymerizing. Stop. You must protect the aniline (Protocol 2B).
Protocol 2B: The "High Fidelity" Route (Protection)
If the Direct Method fails or if coupling a Primary Amine:
Protection: Treat substrate with
(1.1 eq) in THF/Reflux to generate Methyl 2-(3-(tert-butoxycarbonyl)amino-5-bromophenyl)acetate .
Coupling: Perform Buchwald-Hartwig using the protocol above. The Boc group renders the internal nitrogen non-nucleophilic.
Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane post-coupling.
Troubleshooting & Self-Validating Systems
Use this table to diagnose failure modes based on experimental observation.
Observation
Diagnosis
Corrective Action
Start Material Intact, Boronic Acid Gone
Protodeboronation / Homocoupling
Degas solvents longer; switch to anhydrous conditions; add Boronic acid in portions.
Start Material Gone, Multiple High MW Peaks
Polymerization
The internal amine is reacting. Switch to Protocol 2B (Boc-Protection) .
Loss of Methyl Ester (Acid Formation)
Hydrolysis
Base is too strong or wet. Switch from to (anhydrous) or lower temp.
Pd-Black Precipitate immediately
Catalyst Death
The free amine is poisoning Pd. Increase Ligand:Pd ratio to 2:1 or use Pre-catalysts (Pd-G3/G4).
Catalytic Cycle Visualization
Figure 2: Simplified Catalytic Cycle highlighting the risk of Amine Binding (Poisoning) if sterically bulky ligands are not used.
References
Suzuki-Miyaura Coupling of Unprotected Anilines
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[3][4]
Application Notes & Protocols: Methyl 2-(3-amino-5-bromophenyl)acetate as a Versatile Scaffold for Novel Heterocycle Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of Methyl 2-(3-amino-5-bromophenyl)acetate. This readily...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of Methyl 2-(3-amino-5-bromophenyl)acetate. This readily available building block possesses three distinct functional handles—a nucleophilic aniline, a modifiable ester, and a versatile bromine atom—making it an exceptionally powerful starting material for the synthesis of diverse and medicinally relevant heterocyclic systems. We will explore several core synthetic pathways, including intramolecular cyclizations, classical named reactions, and modern cross-coupling strategies, complete with detailed, field-tested protocols and mechanistic insights to empower rational design and experimental success.
Introduction: The Strategic Value of Methyl 2-(3-amino-5-bromophenyl)acetate
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds form the core of a vast majority of pharmaceuticals, and the development of synthetic routes that offer both diversity and predictability is a key objective. Methyl 2-(3-amino-5-bromophenyl)acetate emerges as a "tri-functional" linchpin for such endeavors.
Its utility is rooted in the orthogonal reactivity of its key features:
The Aniline Moiety: The primary amino group serves as a potent nucleophile, ideal for initiating cyclization cascades, forming imines, or participating in condensation reactions. Its position on the aromatic ring directs subsequent electrophilic aromatic substitution.
The Bromo Substituent: A classic handle for modern organometallic chemistry, the bromine atom enables a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic introduction of carbon-carbon and carbon-heteroatom bonds.
The Methyl Acetate Group: The side chain contains an ester, which can be hydrolyzed to the corresponding carboxylic acid, and a reactive α-methylene group. This functionality is crucial for intramolecular cyclizations to form lactams and other key heterocyclic cores.
This guide will demonstrate how these functional groups can be selectively addressed to construct diverse heterocyclic families, including quinolinones, indoles, and tetrahydroisoquinolines, which are prevalent pharmacophores.
Core Synthetic Pathways & Methodologies
We will now delve into specific, high-impact synthetic transformations starting from Methyl 2-(3-amino-5-bromophenyl)acetate. Each section provides the strategic rationale, a detailed protocol, and a workflow visualization.
Pathway A: Intramolecular Cyclization for the Synthesis of 7-Bromo-4-hydroxyquinolin-2(1H)-one
The most direct transformation of the starting material involves a high-temperature intramolecular cyclization. This reaction leverages the nucleophilicity of the amino group and the electrophilic character of the ester carbonyl, proceeding through a lactamization mechanism. This approach is a straightforward entry into the quinolinone scaffold, a core structure in many antibacterial and anticancer agents.[1][2]
Causality Behind Experimental Choices:
The use of a high-boiling solvent like diphenyl ether is critical to provide the necessary thermal energy to overcome the activation barrier for the cyclization, which involves the formation of a six-membered ring. The reaction proceeds without an external catalyst, driven by thermal energy alone, making it a clean and efficient transformation.
Reagent Preparation: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a thermometer, add Methyl 2-(3-amino-5-bromophenyl)acetate (5.16 g, 20 mmol).
Reaction Setup: Add diphenyl ether (40 mL) to the flask.
Thermal Cyclization: Heat the reaction mixture to 250-255 °C with constant stirring. Methanol will be observed distilling from the reaction mixture as the cyclization proceeds.
Reaction Monitoring: Maintain this temperature for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
Work-up and Isolation:
Allow the reaction mixture to cool to approximately 80 °C.
Add hexanes (60 mL) to precipitate the product.
Filter the resulting solid using a Büchner funnel and wash thoroughly with hexanes (3 x 30 mL) to remove the diphenyl ether.
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary Table A
Parameter
Value
Starting Material
Methyl 2-(3-amino-5-bromophenyl)acetate
Product
7-Bromo-4-hydroxyquinolin-2(1H)-one
Key Reagents
None (Thermal)
Solvent
Diphenyl Ether
Temperature
250-255 °C
Reaction Time
2 hours
Typical Yield
80-90%
Characterization
¹H NMR, ¹³C NMR, Mass Spectrometry
Workflow Diagram: Pathway A
Caption: Workflow for quinolinone synthesis.
Pathway B: Bischler-Möhlau Synthesis of Functionalized Indoles
The Bischler-Möhlau indole synthesis is a classic method that constructs a 2-aryl-indole from an α-halo-ketone and an excess of an aniline derivative.[3][4][5] Our starting material serves as the aniline component. This reaction proceeds through a complex mechanism involving initial N-alkylation followed by an electrophilic cyclization and aromatization.[4]
Causality Behind Experimental Choices:
The reaction traditionally requires harsh conditions. However, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5][6] An excess of the aniline starting material is often used to act as both a reactant and a base to neutralize the HBr formed during the reaction.
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine Methyl 2-(3-amino-5-bromophenyl)acetate (774 mg, 3 mmol) and 2-bromoacetophenone (199 mg, 1 mmol).
Reaction Setup: Seal the vial with a septum cap.
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 180 °C for 20 minutes.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up and Isolation:
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield the desired indole product.
Pathway C: Pictet-Spengler Reaction for Tetrahydroisoquinoline Analogs
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[7][8] While our starting material is an α-arylacetate, the activated aromatic ring can still participate in a related cyclization. The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to close the new heterocyclic ring.[7]
Causality Behind Experimental Choices:
An acid catalyst, such as trifluoroacetic acid (TFA), is essential to promote the formation of the highly electrophilic iminium ion intermediate from the initial imine, which is the driving force for the cyclization.[7] Dichloromethane is a good, non-protic solvent that solubilizes the starting materials without interfering with the reaction.
Reagent Preparation: To a solution of Methyl 2-(3-amino-5-bromophenyl)acetate (2.58 g, 10 mmol) in dichloromethane (50 mL), add a selected aldehyde (e.g., formaldehyde, 37% in water, 0.8 mL, 10 mmol).
Acid Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (1.5 mL, 20 mmol) dropwise.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
Work-up and Isolation:
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the residue via flash column chromatography to afford the tetrahydroisoquinoline derivative.
Data Summary Table C
Parameter
Value
Starting Material
Methyl 2-(3-amino-5-bromophenyl)acetate
Co-reactant
Aldehyde or Ketone
Product
Substituted Tetrahydroisoquinoline
Catalyst
Trifluoroacetic Acid (TFA)
Solvent
Dichloromethane (DCM)
Temperature
0 °C to Room Temperature
Reaction Time
12-24 hours
Typical Yield
60-85%
Characterization
¹H NMR, ¹³C NMR, HRMS
Workflow Diagram: Pathway C
Caption: Key steps of the Pictet-Spengler reaction.[7][8]
Conclusion
Methyl 2-(3-amino-5-bromophenyl)acetate has been demonstrated to be a remarkably versatile and powerful building block for the synthesis of diverse heterocyclic systems of high interest to the pharmaceutical and agrochemical industries. By leveraging its three distinct points of reactivity, chemists can access complex scaffolds such as quinolinones, indoles, and tetrahydroisoquinolines through reliable and scalable protocols. The methodologies presented herein, from classical thermal cyclizations to modern microwave-assisted and acid-catalyzed reactions, provide a robust toolkit for researchers aiming to explore novel chemical space and accelerate their drug discovery programs.
References
Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega. [Link]
Moussaoui, D., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Sci. Pharm.[Link]
Wang, L., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. [Link]
Application Note: Derivatization Strategies for Methyl 2-(3-amino-5-bromophenyl)acetate
Abstract & Strategic Overview This guide details the chemoselective derivatization of the primary amino group on Methyl 2-(3-amino-5-bromophenyl)acetate . This scaffold is a high-value intermediate in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This guide details the chemoselective derivatization of the primary amino group on Methyl 2-(3-amino-5-bromophenyl)acetate . This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and heterobifunctional degraders (PROTACs).
The Challenge:
The molecule presents a "Triad of Reactivity" that demands precise protocol design:
Nucleophilic Aniline: The primary target. However, its nucleophilicity is attenuated by the electron-withdrawing bromine atom (inductive effect,
).
Electrophilic Ester: The methyl ester is susceptible to hydrolysis under strong basic conditions or reduction by potent hydrides (
).
Electrophilic Aryl Halide: The C-Br bond is a handle for future cross-coupling but poses a risk of self-polymerization if Palladium-catalyzed N-arylation is attempted indiscriminately.
Scope:
This note provides three validated protocols to functionalize the amine while preserving the ester and bromide integrity:
Before selecting a protocol, experimentalists must evaluate the electronic environment. The aniline nitrogen lone pair is partially delocalized into the
-system. The meta-bromo substituent further decreases electron density, making this aniline a weak nucleophile .
Implication: Mild electrophiles (e.g., alkyl halides) may require forcing conditions that jeopardize the ester.
Solution: Use activated electrophiles (Acid chlorides, HATU-activated esters) or catalytic reducing agents (Reductive amination).
Decision Tree: Selection of Methodology
Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol.
Protocol A: Reductive Amination (Mono-Alkylation)
Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) is the gold standard for anilines, ensuring mono-alkylation and ester safety.
Mechanism & Rationale
STAB (
) is a mild hydride donor. It reduces the in situ formed iminium ion much faster than the aldehyde/ketone, and critically, it does not reduce esters or aryl bromides .
Standard acid chlorides can generate HCl, which might hydrolyze the methyl ester or cause side reactions. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for its high reactivity with electron-poor anilines and suppression of racemization (if the acid partner is chiral).
Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes to form the activated OAt-ester.
Visual: Solution often turns slightly yellow.
Addition: Add the aniline substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv).
Reaction: Stir at RT for 1–4 hours.
Why DMF? It stabilizes the polar transition state and ensures solubility of the zwitterionic intermediates.
Work-up: Dilute with EtOAc. Critical Step: Wash with 5% LiCl solution (
) or water to remove DMF. Wash with saturated , then brine.
Workflow Visualization
Figure 2: HATU coupling sequence. Pre-activation of the acid is key for efficiency.
Protocol C: Sulfonylation
Sulfonamides are classic bioisosteres for amides. The reduced nucleophilicity of the aniline requires a "proton sponge" base.
Reagents:
Sulfonyl Chloride (
): 1.1 equiv
Base/Solvent: Pyridine (excess) OR DCM with Pyridine (3.0 equiv)
Catalyst: DMAP (0.1 equiv) - Optional, only if reaction stalls.
Work-up: Wash with 1N HCl (to remove pyridine) quickly to avoid ester hydrolysis, then immediately neutralize with
.
Comparative Data Summary
Parameter
Protocol A (Reductive Amination)
Protocol B (HATU Amide)
Protocol C (Sulfonylation)
Reagent Class
Hydride ()
Uronium Salt (HATU)
Sulfonyl Chloride
Reaction Time
2 - 16 Hours
1 - 4 Hours
1 - 6 Hours
Ester Stability
Excellent
Excellent
Good (Watch acidic workup)
Bromide Stability
Excellent
Excellent
Excellent
Primary Risk
Incomplete imine formation
Removal of DMF solvent
Hydrolysis during HCl wash
Typical Yield
75 - 90%
85 - 95%
80 - 90%
Safety & References
Safety Warning:
Alkyl Halides/Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.
STAB: Evolves hydrogen gas upon quenching. Ensure proper venting.
References:
Reductive Amination (The "Abdel-Magid" Protocol):
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862.
HATU Coupling Mechanism:
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
Chemoselectivity in Aniline Functionalization:
Roughley, S. D., & Jordan, A. M. (2011).[7] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on physicochemical properties of halo-anilines).
N-acylation of Methyl 2-(3-amino-5-bromophenyl)acetate experimental procedure
Application Note & Protocol Topic: N-Acylation of Methyl 2-(3-amino-5-bromophenyl)acetate Audience: Researchers, scientists, and drug development professionals. Introduction: Crafting Key Intermediates for Pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: N-Acylation of Methyl 2-(3-amino-5-bromophenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crafting Key Intermediates for Pharmaceutical Synthesis
The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in medicinal chemistry and materials science. The target molecule, methyl 2-(3-amino-5-bromophenyl)acetate, is a valuable synthetic intermediate. Its structure features a nucleophilic amino group and a bromine atom on the aromatic ring. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions, enabling the introduction of diverse molecular fragments. The amino group, upon acylation, is transformed into an amide, a ubiquitous functional group in pharmaceuticals that often plays a critical role in binding to biological targets.
This document provides a comprehensive guide for the N-acylation of methyl 2-(3-amino-5-bromophenyl)acetate. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring a robust and reproducible protocol.
Reaction Principle: The Nucleophilic Acyl Substitution
The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The fundamental mechanism involves the attack of the nucleophilic nitrogen atom of the amine onto the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acyl chloride.[1][2] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (e.g., acetate or chloride) to yield the stable amide product and an acid byproduct. To drive the reaction to completion, a weak base is often added to neutralize the acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic.
This protocol is designed to be self-validating, incorporating in-process checks and detailed characterization to ensure the identity and purity of the final product.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
Methyl 2-(3-amino-5-bromophenyl)acetate
>98% Purity
Sigma-Aldrich
The starting material. Its purity should be confirmed before use.
Acetic Anhydride
Reagent Grade, >99%
Fisher Scientific
A common and effective acetylating agent. It is corrosive and reacts with water; handle with care in a fume hood.[3][4]
Sodium Acetate (Anhydrous)
ACS Reagent, >99%
VWR
Acts as a weak base to neutralize the acetic acid byproduct, preventing protonation of the starting amine.
Deionized Water
Type II or better
-
Used for preparing the sodium acetate solution and for the work-up procedure.
Ethyl Acetate
ACS Reagent Grade
BDH Chemicals
Used as the extraction solvent.
Saturated Sodium Bicarbonate Solution
-
-
Used during the work-up to neutralize any remaining acid.
Brine (Saturated NaCl Solution)
-
-
Used to wash the organic extract and aid in phase separation.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
ACS Reagent Grade
EMD Millipore
A drying agent to remove residual water from the organic extract.[5]
Solvents for Recrystallization
HPLC Grade
-
A solvent system such as ethanol/water or ethyl acetate/hexane is typically effective. The choice depends on the solubility of the product.
To control the initial temperature of the reaction.[7]
Rotary Evaporator
-
-
For efficient removal of solvents under reduced pressure.
Quantitative Data Summary
Reagent
Mol. Wt. ( g/mol )
Amount (mg)
Amount (mmol)
Molar Eq.
Methyl 2-(3-amino-5-bromophenyl)acetate
244.09
500
2.05
1.0
Acetic Anhydride
102.09
230 (0.21 mL)
2.25
1.1
Sodium Acetate (Anhydrous)
82.03
252
3.07
1.5
Deionized Water (for NaOAc)
18.02
2 mL
-
-
Water (for reaction mixture)
18.02
10 mL
-
-
Note: The amounts can be scaled as needed, maintaining the molar equivalents.
Step-by-Step N-Acetylation Procedure
Preparation of Amine Salt Solution: In a 50 mL Erlenmeyer flask, suspend 500 mg (2.05 mmol) of methyl 2-(3-amino-5-bromophenyl)acetate in 10 mL of deionized water. This aniline derivative may not fully dissolve.[8]
Reagent Preparation: In a separate small beaker, prepare the sodium acetate solution by dissolving 252 mg (3.07 mmol) of anhydrous sodium acetate in 2 mL of deionized water.[7]
Reaction Initiation: Place the Erlenmeyer flask containing the amine suspension on a magnetic stirrer and begin stirring. Add 0.21 mL (2.25 mmol) of acetic anhydride to the suspension and swirl to mix.[8]
Base Addition: Immediately add the prepared sodium acetate solution to the reaction mixture. A precipitate of the N-acetylated product should begin to form rapidly.[8]
Reaction Completion: Continue to stir the mixture vigorously at room temperature for 30 minutes to ensure the reaction goes to completion. To control the initial exothermic reaction, the flask can be placed in an ice-water bath before and during the addition of reagents.[7]
Product Isolation (Work-up):
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and salts.
Allow the product to air-dry on the filter paper for at least 30 minutes.
Purification by Recrystallization
Solvent Selection: Transfer the crude, dried product to a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., deionized water) dropwise to the hot solution until it becomes slightly turbid.
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice-water bath to maximize crystal formation.
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly under vacuum.
Application Notes & Protocols: Methyl 2-(3-amino-5-bromophenyl)acetate in the Synthesis of API Intermediates
Introduction In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). Methyl 2-(...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). Methyl 2-(3-amino-5-bromophenyl)acetate has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring an aniline, a bromine substituent, and a methyl ester, provides a rich platform for a diverse array of chemical transformations. This allows for the construction of complex molecular architectures inherent to many contemporary therapeutic agents.
This comprehensive guide provides an in-depth exploration of the applications of Methyl 2-(3-amino-5-bromophenyl)acetate in the synthesis of API intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Chemical Profile and Strategic Advantages
Methyl 2-(3-amino-5-bromophenyl)acetate possesses a distinct substitution pattern on the phenyl ring that offers significant synthetic advantages. The amino group serves as a versatile handle for a multitude of reactions, including diazotization followed by Sandmeyer or related transformations, acylation, and alkylation. The bromine atom is an excellent leaving group, particularly amenable to transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1] The methyl ester provides a latent carboxylic acid functionality that can be unmasked at a later synthetic stage for further derivatization, such as amide bond formation, which is prevalent in drug candidates.[2]
Property
Value
Source
CAS Number
1000339-43-8
-
Molecular Formula
C9H10BrNO2
-
Molecular Weight
244.09 g/mol
-
Appearance
Off-white to light yellow powder
-
Solubility
Soluble in methanol, ethanol, DMSO, and other common organic solvents
-
Key Synthetic Transformations and Protocols
The strategic utility of Methyl 2-(3-amino-5-bromophenyl)acetate lies in its capacity to undergo a variety of chemical reactions at its three functional groups. Below, we detail some of the most critical transformations and provide exemplary protocols.
Diazotization and Subsequent Functionalization of the Amino Group
The primary amino group of Methyl 2-(3-amino-5-bromophenyl)acetate can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.
Protocol: Sandmeyer Reaction for Hydroxylation
This protocol describes the conversion of the amino group to a hydroxyl group, a common transformation in the synthesis of phenolic API intermediates.
Materials:
Methyl 2-(3-amino-5-bromophenyl)acetate
Sodium nitrite (NaNO2)
Hydrochloric acid (HCl), concentrated
Copper(I) oxide (Cu2O)
Copper(II) sulfate (CuSO4)
Deionized water
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 eq) in a mixture of deionized water and concentrated HCl. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
Hydroxylation: In a separate flask, prepare a solution of copper(II) sulfate in deionized water and heat it to boiling. Add the freshly prepared diazonium salt solution dropwise to the hot copper sulfate solution. Effervescence (evolution of N2 gas) will be observed.
Work-up: After the addition is complete, cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(3-bromo-5-hydroxyphenyl)acetate.
Causality of Experimental Choices:
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining the temperature at 0-5 °C is crucial for preventing premature decomposition and maximizing the yield of the desired product.
Copper Catalyst: The copper(I) and copper(II) species are essential for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a hydroxyl group from water.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom on the phenyl ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is a powerful strategy for introducing molecular complexity.
Protocol: Suzuki-Miyaura Coupling for Arylation
This protocol details the coupling of the bromo-substituted ring with an aryl boronic acid, a common method for constructing biaryl scaffolds found in many APIs.
Reaction Setup: To a round-bottom flask, add Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 eq), the aryl boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
Reaction: Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio). Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates) and monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Causality of Experimental Choices:
Palladium Catalyst and Ligand: The combination of a palladium source and a phosphine ligand is crucial for the catalytic cycle of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium species and facilitates the oxidative addition and reductive elimination steps.
Base: The base (potassium carbonate) is required to activate the boronic acid for transmetalation to the palladium center.
Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Modification of the Methyl Ester
The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a key linkage in many pharmaceutical agents.
Protocol: Ester Hydrolysis and Amide Bond Formation
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Methanol or Tetrahydrofuran (THF)
Deionized water
Hydrochloric acid (HCl), 1M
Procedure:
Dissolve the methyl ester in a mixture of methanol or THF and water.
Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid, which is often used in the next step without further purification.
Part B: Amide Bond Formation
Materials:
Crude carboxylic acid from Part A
Desired amine (1.1 eq)
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
Dissolve the carboxylic acid in DMF or DCM.
Add the amine, followed by the coupling agent (HATU or HBTU) and DIPEA.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the final amide.
Causality of Experimental Choices:
Coupling Reagents: Reagents like HATU and HBTU are highly efficient for amide bond formation as they activate the carboxylic acid to form a reactive intermediate that readily reacts with the amine, minimizing side reactions and leading to high yields.
Base (DIPEA): A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, increasing its nucleophilicity.
Workflow and Relationship Diagram
The following diagram illustrates the synthetic pathways originating from Methyl 2-(3-amino-5-bromophenyl)acetate.
Caption: Synthetic pathways from Methyl 2-(3-amino-5-bromophenyl)acetate.
Conclusion
Methyl 2-(3-amino-5-bromophenyl)acetate stands as a cornerstone starting material for the synthesis of a wide array of API intermediates. Its trifunctional nature allows for a modular and convergent approach to complex molecular targets. By understanding the underlying principles of the key chemical transformations and adhering to robust experimental protocols, researchers can effectively leverage this versatile building block to accelerate drug discovery and development programs. The protocols and insights provided herein are intended to serve as a practical guide for scientists in the pharmaceutical industry, enabling the efficient and reliable synthesis of the next generation of therapeutic agents.
References
PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved February 19, 2026, from [Link]
Pharmaffiliates. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved February 19, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved February 19, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved February 19, 2026, from [Link]
South African Journal of Chemistry. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved February 19, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives. Retrieved February 19, 2026, from [Link]
Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023, January 18). Several Important Pharmaceutical Intermediates. Retrieved February 19, 2026, from [Link]
Pharmaceutical Technology. (2025, March 11). Advancing API Synthesis. Retrieved February 19, 2026, from [Link]
Next Peptide. (n.d.). Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride. Retrieved February 19, 2026, from [Link]
Srimatha Pharmaceuticals. (n.d.). API Intermediates & Precursors. Retrieved February 19, 2026, from [Link]
PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 19, 2026, from [Link]
MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved February 19, 2026, from [Link]
Asian Journal of Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Retrieved February 19, 2026, from [Link]
International Journal of Pharmaceutical Sciences. (2025, March 13). Pro-Drug Development. Retrieved February 19, 2026, from [Link]
Central European Journal of Energetic Materials. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Retrieved February 19, 2026, from [Link]
PMC. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved February 19, 2026, from [Link]
Application Note: Methyl 2-(3-amino-5-bromophenyl)acetate in Advanced Materials Science
[1][2] Executive Summary Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 934709-50-9) is a high-value trifunctional building block utilized in the synthesis of advanced functional materials.[1][2] Its unique 1,3,5-substitu...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 934709-50-9) is a high-value trifunctional building block utilized in the synthesis of advanced functional materials.[1][2] Its unique 1,3,5-substitution pattern on the benzene ring provides three orthogonal reactive handles:[1][2]
Aryl Bromide (-Br): Enables transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for extending conjugation or introducing optoelectronic functionality.[1][2]
Methyl Ester (-COOCH₃): Acts as a protected carboxylate, offering solubility during intermediate steps and a latent anchor point for surface binding or Metal-Organic Framework (MOF) node coordination upon hydrolysis.[1][2]
This guide details the protocols for deploying this molecule in High-Performance Polymer Synthesis and Post-Synthetic Modification (PSM) of MOFs .[1][2]
Chemical Profile & Handling
Property
Specification
Chemical Name
Methyl 2-(3-amino-5-bromophenyl)acetate
CAS Number
934709-50-9
Molecular Formula
C₉H₁₀BrNO₂
Molecular Weight
244.09 g/mol
Appearance
Pale yellow to off-white solid or viscous oil
Solubility
Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Storage
2–8°C, Inert atmosphere (Ar/N₂), Protect from light
Safety Advisory: This compound contains an aryl bromide and an aniline moiety.[2] It may be skin-sensitizing and toxic if inhaled.[1][2] Handle in a fume hood using standard PPE (nitrile gloves, safety glasses).[2]
Application 1: Synthesis of Functionalized Polyimides
Context: Polyimides are prized for thermal stability but often lack sites for chemical modification.[2] Incorporating Methyl 2-(3-amino-5-bromophenyl)acetate as a co-monomer or end-capper introduces a "clickable" bromine handle into the polymer backbone without disrupting the thermal properties.[1][2]
Mechanistic Workflow
The amine group reacts with a dianhydride to form a polyamic acid, which is then imidized.[1][2] The bromine atom remains inert during this process, serving as a site for late-stage functionalization (e.g., attaching a fluorescent dye or cross-linking).[2]
Goal: Attach a phenyl-carbazole unit for hole-transport capability.[2]
Suspend the polymer film in a degassed mixture of Toluene/Water (4:1).[2]
Add 4-(9H-carbazol-9-yl)phenylboronic acid (excess relative to Br content), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ .[2]
Heat to 80°C for 48 hours.
Wash film extensively with Methanol and Acetone.[1][2]
Logic & Validation
Why this monomer? The meta-substitution of the amine and bromine prevents steric inhibition during the polymerization, ensuring high molecular weight.[1][2]
Validation: Verify bromine incorporation via XPS (X-ray Photoelectron Spectroscopy) before coupling, and the disappearance of the Br peak/appearance of N (from carbazole) after coupling.
Application 2: Ligand Synthesis for Metal-Organic Frameworks (MOFs)[2]
Context: MOFs require rigid linkers. The ester group in Methyl 2-(3-amino-5-bromophenyl)acetate can be hydrolyzed to a carboxylic acid, creating a "bent" linker (due to the methylene spacer) that introduces structural complexity and flexibility into the MOF pore.[1][2]
Mechanistic Workflow
Hydrolysis: Convert ester to carboxylic acid.
MOF Assembly: Coordinate acid/amine to metal clusters (e.g., Zn, Zr).
Pore Engineering: Use the unreacted Bromine for "Click" chemistry inside the pores.[1][2]
Protocol: Ligand Preparation and MOF Assembly
Step 1: Hydrolysis to 2-(3-amino-5-bromophenyl)acetic acid
Dissolve 5.0 g of methyl ester in THF/MeOH (1:1, 50 mL).
Add LiOH (2.5 eq) dissolved in water (10 mL).
Stir at RT for 4 hours (Monitor by TLC: disappearance of ester spot).
Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1][2][3]
Recrystallize from Ethanol/Hexane.[1][2] Yield target: >90%.
Step 2: Solvothermal MOF Synthesis (Zn-Based)
Precursor Solution: Dissolve the hydrolyzed ligand (1 mmol) and Zn(NO₃)₂·6H₂O (1 mmol) in DMF/Ethanol (3:1).[2]
Heating: Seal in a Teflon-lined autoclave. Heat at 85°C for 72 hours.[2]
Harvesting: Collect colorless block crystals by filtration. Wash with DMF.
Step 3: Post-Synthetic Modification (PSM)
Soak activated MOF crystals in a solution of phenylacetylene and PdCl₂(PPh₃)₂ in anhydrous THF.
Perform Sonogashira coupling at 60°C for 24 hours.
Outcome: The pore walls are now lined with phenyl-alkyne groups, increasing hydrophobicity and surface area.[1][2]
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Figure 1: Divergent synthesis pathways for Polymer Science and Reticular Chemistry applications.
References
Chemical Identity & Properties
Source: National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 24857367 (Related: 3-Bromophenylacetic acid derivatives).[2] Retrieved from [Link]
Polyimide Functionalization Protocols
Context: General protocols for functionalizing polyimides via aryl bromide sites.[1][2]
Source: Liaw, D. J., et al. (2012).[2] "Advanced polyimide materials: Syntheses, physical properties and applications."[1][2] Progress in Polymer Science. (Validates the use of halogenated diamines for post-polymerization modification).
MOF Ligand Design
Context: Use of phenylacetic acid derivatives in MOF synthesis.[1][2]
Source: Cohen, S. M. (2012).[2] "Postsynthetic methods for the functionalization of metal-organic frameworks." Chemical Reviews. (Describes the "Click" chemistry on bromide-functionalized linkers).
Application Note: High-Fidelity Reductive Amination of Methyl 2-(3-amino-5-bromophenyl)acetate
Abstract & Strategic Context Methyl 2-(3-amino-5-bromophenyl)acetate (referred to herein as Substrate A ) represents a high-value bifunctional scaffold in medicinal chemistry. Its utility lies in its orthogonality: the b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
Methyl 2-(3-amino-5-bromophenyl)acetate (referred to herein as Substrate A ) represents a high-value bifunctional scaffold in medicinal chemistry. Its utility lies in its orthogonality: the bromine handle allows for downstream Suzuki/Buchwald couplings, while the methyl ester provides a gateway to heterocycle formation or acid derivatives.
However, this orthogonality presents a specific chemoselectivity challenge during reductive amination:
The Bromine (Ar-Br): Susceptible to hydrogenolysis (dehalogenation) under catalytic hydrogenation conditions (
), rendering standard hydrogenation protocols non-viable.
The Methyl Ester (-COOMe): Vulnerable to hydrolysis under harsh aqueous basic/acidic conditions or reduction by strong hydride donors (
).
The Aniline (-NH2): As an aromatic amine with an electron-withdrawing bromine substituent, the nitrogen is less nucleophilic than aliphatic amines, often requiring acid catalysis or Lewis acid activation to drive imine formation.
This guide details a chemoselective protocol utilizing Sodium Triacetoxyborohydride (STAB) as the primary reductant. This reagent system (
/ AcOH) offers the precise kinetic window required to reduce the intermediate imine without disturbing the ester or the aryl bromide.
Mechanism & Chemoselectivity Logic
The success of this reaction relies on the differentiation between the neutral carbonyl substrate and the protonated iminium intermediate.
Imine Formation: The aniline (Substrate A) condenses with the aldehyde to form a hemiaminal, which dehydrates to an imine. Because the aniline is electron-deficient (due to the Br atom), this equilibrium often favors the starting materials. Acetic acid (AcOH) is introduced to protonate the carbonyl oxygen, accelerating nucleophilic attack.
Selective Reduction: STAB is a mild hydride donor.[1] It reduces the protonated iminium ion much faster than it reduces the neutral aldehyde or the ester. This kinetic preference is the cornerstone of the protocol's selectivity.
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the critical decision points and mechanistic pathway.
Caption: Mechanistic pathway highlighting the selective reduction of the iminium species over direct aldehyde reduction or aryl-halide cleavage.
Experimental Protocols
Method A: The "Gold Standard" (STAB/AcOH)
Recommended for most aliphatic and aromatic aldehydes.
Preparation: In a dry reaction vial equipped with a stir bar, dissolve Substrate A (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (concentration ~0.1 M to 0.2 M).
Activation: Add AcOH (1.0 equiv). Stir at room temperature for 15–30 minutes.
Note: This pre-stir allows the imine/hemiaminal equilibrium to establish before the reductant is added.
Reduction: Add STAB (1.5 equiv) in a single portion.
Observation: Mild effervescence may occur.
Reaction: Stir at room temperature under nitrogen/argon atmosphere.
Monitoring: Check LCMS/TLC at 2 hours. Most reactions complete within 2–4 hours.
Quench: Quench by adding saturated aqueous
solution. Stir vigorously for 15 minutes to neutralize the acetic acid and decompose borate complexes.
Workup: Extract with DCM or EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Method B: The "Difficult Substrate" (Ti(OiPr)4)
Recommended for sterically hindered ketones or electron-deficient anilines where Method A shows low conversion.
Solvent: Methanol (MeOH) or Ethanol (EtOH) for the reduction step.[1][4]
Protocol:
Imine Locking: In a dry flask, mix Substrate A (1.0 equiv) and the Carbonyl Partner (1.1 equiv).
Lewis Acid Addition: Add
(1.5 – 2.0 equiv) neat.
Note: If the mixture is too viscous, use a minimal amount of dry THF.
Stir: Stir at room temperature for 6–12 hours (or overnight). The Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.
Reduction: Dilute the mixture with dry MeOH (or EtOH). Carefully add
(1.5 equiv) at 0°C.
Caution: Exothermic. Hydrogen gas evolution.
Quench: Add 1N NaOH or water to precipitate Titanium salts (
). Filter the white slurry through Celite.
Workup: Concentrate the filtrate and extract as usual.
Data Interpretation & Troubleshooting
Expected Analytical Data:
LCMS: Look for
. The bromine isotope pattern () must be preserved. Loss of the +2 mass peak indicates debromination.
NMR: Disappearance of the aldehyde proton (9-10 ppm). Appearance of benzylic protons (if using benzaldehyde) or alkyl protons adjacent to the nitrogen.
Troubleshooting Matrix:
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Imine formation is unfavorable due to sterics or electronics.
Switch to Method B (). The Lewis acid forces imine formation.
Alcohol Byproduct
Direct reduction of aldehyde is faster than imine formation.
Increase pre-stir time with AcOH. Add molecular sieves (4Å) to remove water. Add STAB slowly or in portions.
Debromination
Unlikely with STAB. Contamination?
Ensure no trace Pd is present in stir bars/glassware from previous Suzuki reactions. Do not use .
Ester Hydrolysis
pH too high or aqueous exposure too long.
Avoid strong aqueous acid/base workups. Keep quench cold. Use rather than NaOH for Method A.
Decision Tree for Protocol Selection
Use the following flowchart to select the optimal method based on your specific aldehyde/ketone partner.
Caption: Decision matrix for selecting between the mild STAB protocol and the robust Titanium-mediated protocol.
References
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][8]J. Org.[2][5][6][8] Chem. 1996, 61, 3849–3862.[2][5][6][8]
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3]J. Org.[2][5][6][8] Chem. 1990, 55, 2552–2554.
Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines.[5]Synlett 1999, 1781–1783.[9]
Application Note & Protocol: A Scalable and Validated Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate
Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate, a key intermediate for pharmaceutical research and development. Moving beyond a simpl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate, a key intermediate for pharmaceutical research and development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic considerations essential for transitioning from bench-scale to pilot-plant production. We will explore a classic Fischer esterification pathway, emphasizing process controls, safety protocols, and analytical validation to ensure a reproducible, high-yield, and high-purity outcome. This note is intended for researchers, chemists, and process development professionals who require a thorough and practical guide for the synthesis of this and structurally related compounds.
Introduction and Strategic Overview
Methyl 2-(3-amino-5-bromophenyl)acetate is a valuable substituted phenylacetate derivative. The presence of three distinct functional groups—an amine, a bromine atom, and a methyl ester—on a phenylacetic acid scaffold makes it a versatile building block for constructing more complex molecular architectures. These features allow for subsequent modifications such as amide bond formation, cross-coupling reactions, and further derivatization, rendering it a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs).
The chosen synthetic strategy focuses on the direct esterification of 2-(3-amino-5-bromophenyl)acetic acid. This approach is favored for its operational simplicity, high atom economy, and the use of cost-effective and readily available reagents, making it highly amenable to large-scale industrial production. The parent carboxylic acid, while not as common as simpler phenylacetic acids, can be synthesized via established multi-step sequences, often starting from 3-bromo-5-nitro-toluene.
This guide provides a detailed protocol for the final esterification step, which is often a critical bottleneck in scale-up operations.
The Synthetic Pathway: Fischer-Speier Esterification
The core of this protocol is the Fischer-Speier esterification, a cornerstone of organic synthesis. The reaction involves the acid-catalyzed conversion of a carboxylic acid to its corresponding ester using an excess of the alcohol, which in this case is methanol.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final methyl ester and regenerate the acid catalyst. The use of excess methanol is crucial as it shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Visualizing the Reaction Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the starting carboxylic acid. Adjustments for larger scales should be made with careful consideration of heat transfer and mass transfer effects.
Reagents and Materials
Reagent
CAS Number
Quantity
Molar Eq.
Grade
2-(3-Amino-5-bromophenyl)acetic acid
331755-36-5
100.0 g
1.0
>98% Purity
Methanol (Anhydrous)
67-56-1
1000 mL (10 vol)
Excess
ACS Grade or higher
Sulfuric Acid (98%)
7664-93-9
12.0 mL
~0.5
Reagent Grade
Saturated Sodium Bicarbonate Solution
144-55-8
~1500 mL
-
Prepared in-house (DI water)
Ethyl Acetate
141-78-6
~2000 mL
-
ACS Grade
Anhydrous Sodium Sulfate
7757-82-6
~50 g
-
Reagent Grade
Deionized (DI) Water
7732-18-5
As needed
-
-
Equipment
2L three-neck round-bottom flask (or a suitably sized glass reactor)
Overhead mechanical stirrer with a PTFE paddle
Reflux condenser with coolant circulation
Heating mantle with a temperature controller and thermocouple
Dropping funnel (25 mL)
Large separatory funnel (4L)
Rotary evaporator with a vacuum pump and water bath
Standard laboratory glassware, including beakers, graduated cylinders, and Erlenmeyer flasks.
Step-by-Step Synthesis Procedure
Reactor Setup: Assemble the 2L three-neck flask with the overhead stirrer, reflux condenser, and a stopper. Ensure all glassware is dry.
Charging Reagents: Add 2-(3-Amino-5-bromophenyl)acetic acid (100.0 g) and methanol (1000 mL) to the flask. Begin stirring to create a slurry.
Catalyst Addition (Caution!): Carefully and slowly add concentrated sulfuric acid (12.0 mL) to the stirred mixture. An exotherm will be observed. The addition should be done portion-wise or via a dropping funnel to control the temperature rise. The solid material should dissolve upon addition of the acid.
Reaction: Heat the reaction mixture to reflux (approximately 65°C) using the heating mantle. Maintain a gentle reflux for 4-6 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
TLC System: A typical system would be 1:1 Ethyl Acetate:Hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.
Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to below 10°C.
Solvent Removal: Reduce the volume of methanol to approximately 200 mL using a rotary evaporator. This step is crucial for an efficient subsequent extraction.
Neutralization and Extraction:
Transfer the concentrated residue to a 4L separatory funnel.
Add DI water (500 mL) and ethyl acetate (500 mL).
Slowly add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid. Caution: Vigorous CO₂ evolution will occur. Swirl the funnel gently and vent frequently until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 250 mL).
Washing and Drying:
Combine all organic layers.
Wash the combined organic phase with DI water (2 x 400 mL) and then with brine (1 x 400 mL) to remove residual salts and water.
Dry the organic layer over anhydrous sodium sulfate (~50 g). Swirl and let it stand for at least 20 minutes.
Isolation:
Filter off the sodium sulfate.
Concentrate the filtrate under reduced pressure using a rotary evaporator. The product should be obtained as an oil or a low-melting solid.
Expected Yield: ~95-102 g (90-97%).
Purification
For most applications, the crude product obtained after solvent evaporation is of sufficient purity (>95%). If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective. For larger scales, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be more practical.
Experimental Workflow Visualization
Caption: Scalable Synthesis Workflow.
Analytical Characterization
The identity and purity of the synthesized Methyl 2-(3-amino-5-bromophenyl)acetate must be confirmed through a suite of analytical techniques.[1][2]
Technique
Purpose
Expected Results
¹H NMR
Structural Confirmation
Peaks corresponding to aromatic protons, the methylene (-CH₂-) protons (~3.6 ppm), the methyl ester (-OCH₃) protons (~3.7 ppm), and the amine (-NH₂) protons.
¹³C NMR
Structural Confirmation
Peaks for the ester carbonyl carbon (~171 ppm), aromatic carbons, the methylene carbon, and the methyl carbon.
FTIR
Functional Group ID
Characteristic stretches for N-H (amine), C=O (ester), and C-Br bonds.[3]
MS (ESI+)
Molecular Weight
A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₉H₁₁BrNO₂⁺).
HPLC
Purity Assessment
A single major peak indicating >98% purity when monitored at a suitable UV wavelength (e.g., 254 nm).[4]
Safety and Handling
Adherence to good laboratory practice is mandatory. This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.[5]
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene) are required at all times.[6][7]
Reagent Hazards:
Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.
Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.
Brominated Aromatics: Compounds of this class should be treated as potentially harmful. Avoid inhalation and skin contact.
Procedural Hazards:
The addition of sulfuric acid to methanol is exothermic and must be controlled.
The neutralization with sodium bicarbonate produces large volumes of CO₂ gas, which can cause pressure buildup if not vented properly.
Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate. By understanding the underlying chemical principles and paying close attention to process parameters and safety, researchers and development professionals can confidently produce this key intermediate with high yield and purity. The self-validating nature of the protocol, which includes in-process controls and final analytical characterization, ensures a consistent and reproducible outcome critical for any drug development pipeline.
References
PubChem - National Center for Biotechnology Information. Methyl 2-(3-bromophenyl)acetate. Available from: [Link]
Oberlerchner, J. et al. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available from: [Link]
Hirsch, S. et al. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available from: [Link]
ResearchGate. Methyl 2-amino-5-bromobenzoate. Available from: [Link]
Reddy, K.L. et al. A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available from: [Link]
Application Notes and Protocols for the Safe Handling and Disposal of Methyl 2-(3-amino-5-bromophenyl)acetate
Introduction Methyl 2-(3-amino-5-bromophenyl)acetate is a substituted aromatic amine and a halogenated organic compound. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical ag...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-(3-amino-5-bromophenyl)acetate is a substituted aromatic amine and a halogenated organic compound. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents and research chemicals. However, the presence of an aromatic amine and a bromine atom necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with Methyl 2-(3-amino-5-bromophenyl)acetate, it is imperative to understand its inherent hazards.
GHS Classification and Hazards
Based on data from supplier Safety Data Sheets (SDS) and analogous compounds, Methyl 2-(3-amino-5-bromophenyl)acetate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
This data is synthesized from multiple sources for analogous compounds and should be treated as a comprehensive overview.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] Aromatic amines as a class of compounds are known for their potential to be absorbed through the skin and can have systemic effects.[2] The presence of the bromine atom places this compound in the category of halogenated organics, which can be persistent in the environment.[3][4]
Occupational Exposure Limits (OELs)
Currently, there are no established specific Occupational Exposure Limits (OELs) for Methyl 2-(3-amino-5-bromophenyl)acetate. In the absence of specific data, a conservative approach is recommended. The OELs for structurally similar aromatic amines, such as aniline and ortho-toluidine, should be considered as a reference for assessing risk and implementing control measures.
Compound
Regulatory Body
TWA (8-hour)
STEL (15-minute)
Notations
Aniline
OSHA
5 ppm (19 mg/m³)
-
Skin
o-Toluidine
UK HSE
0.2 ppm (0.89 mg/m³)
-
Skin, Carcinogen
o-Toluidine
JSOH (Japan)
1 ppm (4.4 mg/m³)
-
Skin
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; HSE: Health and Safety Executive; JSOH: Japan Society for Occupational Health.[5][6][7]
Given the "Skin" notation for these analogous compounds, dermal exposure is a significant concern.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
Engineering Controls
Chemical Fume Hood: All handling of solid and solutions of Methyl 2-(3-amino-5-bromophenyl)acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves.
Provides protection against splashes and brief contact. For prolonged or immersive contact, consult glove manufacturer's compatibility data.
Eye Protection
Chemical safety goggles.
Protects against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection
A lab coat, buttoned, with long sleeves.
Protects skin from accidental contact. Consider a chemically resistant apron for procedures with a higher risk of splashes.
Respiratory Protection
An air-purifying respirator with an organic vapor cartridge and a P95 particulate filter.
Required when engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
Avoid Inhalation, Ingestion, and Skin Contact: Always handle the compound in a chemical fume hood. Do not eat, drink, or smoke in the laboratory.
Grounding and Bonding: For transfers of large quantities of the solid, use appropriate grounding and bonding techniques to prevent static discharge.
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage
Container: Store in a tightly sealed, clearly labeled container.
Location: Keep in a cool, dry, and well-ventilated area designated for the storage of toxic and hazardous chemicals.
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[8]
Light and Air Sensitivity: While specific data is not available, it is good practice to protect the compound from light and air to prevent degradation.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact
Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact
Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response
The response to a spill should be dictated by its size and the immediate hazards it presents.
Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
Protocol for a Minor Spill (<10g and contained):
Alert Personnel: Inform others in the immediate area.
Don PPE: Wear a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
Containment: Prevent the spread of the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
Waste Disposal: Dispose of all contaminated materials as halogenated organic waste.
Protocol for a Major Spill (>10g, uncontained, or involving personnel exposure):
Evacuate: Immediately evacuate the area and alert all personnel.
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
Emergency Call: Contact your institution's Environmental Health and Safety (EH&S) department and/or emergency services.
First Aid: Provide first aid to any affected individuals.
Waste Disposal
Proper disposal of Methyl 2-(3-amino-5-bromophenyl)acetate and its contaminated materials is crucial to prevent environmental contamination.
Waste Segregation and Labeling
Halogenated Organic Waste: As a brominated compound, all waste containing Methyl 2-(3-amino-5-bromophenyl)acetate must be segregated into a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a full list of its contents, including "Methyl 2-(3-amino-5-bromophenyl)acetate."
Waste Disposal Workflow
Caption: Workflow for the proper disposal of halogenated waste.
Decontamination of Glassware and Equipment
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as halogenated organic waste.
Washing: Wash the rinsed items with soap and water.
Final Rinse: Perform a final rinse with deionized water.
Conclusion
Methyl 2-(3-amino-5-bromophenyl)acetate is a valuable chemical intermediate, but its handling requires a diligent and informed approach to safety. By understanding its hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and disposal outlined in these application notes, researchers can mitigate the risks associated with its use. A proactive safety culture, centered on thorough risk assessment and preparedness, is paramount for the protection of all laboratory personnel and the environment.
References
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
Brominated flame retardants: their potential impacts and routes into the environment. (2006). Emerald Insight. Available at: [Link]
ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024). ECHA. Available at: [Link]
Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. NCBI. Available at: [Link]
NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Centers for Disease Control and Prevention. Available at: [Link]
A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. (2019). Environmental Science & Technology. ACS Publications. Available at: [Link]
Toxicity of selected brominated aromatic compounds. (1998). PubMed. Available at: [Link]
Purification of crude Methyl 2-(3-amino-5-bromophenyl)acetate by column chromatography
Technical Support Center: Purification of Methyl 2-(3-amino-5-bromophenyl)acetate Case ID: PUR-AMINE-005 Subject: Troubleshooting & Protocol Optimization for Halogenated Aniline Esters Status: Active Guide Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Methyl 2-(3-amino-5-bromophenyl)acetate
Case ID: PUR-AMINE-005
Subject: Troubleshooting & Protocol Optimization for Halogenated Aniline Esters
Status: Active Guide
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are attempting to purify Methyl 2-(3-amino-5-bromophenyl)acetate . This molecule presents a classic "push-pull" chromatographic challenge:
The Anchor (Problem): The primary amine (-NH₂) is basic and capable of hydrogen bonding.[1] It will interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing peak tailing (streaking) and yield loss.
The Handle: The bromo and methyl ester groups provide lipophilicity, making the molecule soluble in standard organic solvents (Hexane/EtOAc or DCM).[1]
The Goal: Isolate the free base without oxidation or irreversible adsorption.
Pre-Run Diagnostics (TLC Protocol)
User Question: My compound streaks on the TLC plate from baseline to solvent front. How do I determine the correct Rf?
Technical Response:
Standard TLC plates are acidic. An amine will streak due to the same silanol interactions that occur in the column.[1] You must "neutralize" the diagnostic tool before neutralizing the column.[1]
The "Basified" TLC Protocol:
Prepare the Eluent: Start with 20% Ethyl Acetate in Hexane.[1]
The Modifier: Add 1% Triethylamine (TEA) to the TLC developing chamber. Shake well to saturate the headspace.[1]
Alternative (Ammonia Dip): If TEA is unavailable, dip the blank TLC plate in a solution of 10% TEA in acetone and let it dry before spotting your compound.
Visualization:
UV (254 nm): The aromatic ring (phenyl + bromo) will quench strongly.[1]
Ninhydrin Stain: The free amine will turn red/purple upon heating.[1] This confirms you have the amine and not a nitro-precursor (which would not stain without reduction).[1]
Target Rf: Aim for an Rf of 0.25 – 0.35 in the basified solvent system.
System Engineering: The Column Setup
User Question: Should I use standard Silica Gel 60? Do I need a special bonded phase?
Technical Response:
You can use standard Silica Gel 60, but you must chemically modify the surface environment.[1]
Protocol A: The "TEA Blockade" (Standard Silica)[1]
Concept: Pre-coat the acidic silanol sites with Triethylamine (TEA).[1] TEA acts as a sacrificial base, occupying the active sites so your product flows freely.[1]
Step 1 (Slurry): Slurry pack the silica using Hexane containing 1% TEA .[1]
Step 2 (Flush): Flush the column with 2 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc/Hexane + 1% TEA).[1]
Step 3 (The Run): Maintain 0.5% to 1% TEA in the mobile phase throughout the gradient.[1]
Benefit: The silica surface is already basic.[1] No TEA is required in the solvent.[1]
Solvent: Pure Hexane/EtOAc gradient.
Experimental Workflow & Decision Matrix
The following logic gate ensures you choose the correct loading and elution strategy based on your crude mixture's physical state.
Figure 1: Decision matrix for loading and eluting the crude amine mixture.
Troubleshooting & FAQs
Q1: The compound is eluting, but the fractions turn brown after sitting for an hour. Why?
Diagnosis: Oxidative instability.[1] Anilines are electron-rich and prone to air oxidation, especially when spread over a large surface area (like silica) or in solution.
Fix:
Speed: Run the column faster using nitrogen pressure (Flash Chromatography).
Protection: Degas your solvents with Nitrogen/Argon before the run.[1]
Storage: Evaporate fractions immediately. Do not leave them in solution overnight. Store the purified oil/solid under inert gas at -20°C.
Q2: I see a "ghost peak" or baseline drift that smells like fish. Is this my product?
Diagnosis: This is likely the Triethylamine (TEA) eluting or desorbing.[1]
Fix: TEA has a low boiling point but can linger.
Verification: Check the NMR. If you see a quartet at ~2.5 ppm and triplet at ~1.0 ppm, it is TEA.
Removal: TEA is volatile.[1] Rotovap your product, then re-dissolve in DCM and wash with water (if your product is not water-soluble) or simply dry under high vacuum for 4-6 hours. The TEA will sublime.
Q3: My compound is stuck at the baseline even with 50% EtOAc. Should I use Methanol?
Diagnosis: The amine interaction is too strong, or you have formed a salt (e.g., Hydrochloride salt from a previous step).[1]
Fix:
Free Base Check: Ensure your crude was washed with NaHCO₃ or NaOH before loading.[1] If it is a salt, it will not move on silica.
Solvent Switch: If it is the free base but still stuck, switch to DCM:MeOH (95:5) .[1]
Warning: Do not use Acetone with primary amines; it can form imines (Schiff bases) inside the column.[1]
Q4: Can I use DCM as the primary solvent instead of Hexane?
Fix: Yes. If the crude is insoluble in Hexane, use a DCM -> DCM:EtOAc gradient.[1] However, DCM is "stronger" than Hexane, so your compound will elute earlier. Reduce the modifier (TEA) concentration to 0.5% as DCM competes better for surface sites than Hexane.[1]
Quantitative Data: Solvent System Recommendations
Solvent System
Composition (v/v)
Additive
Application
Primary (Recommended)
Hexane : Ethyl Acetate
1% TEA
Standard purification. Best resolution.
Alternative (Polar)
DCM : Methanol
1% NH₄OH
For highly polar impurities or "stuck" compounds.
Salt Removal
DCM : MeOH (9:1)
None
If purifying the HCl salt (requires very polar mobile phase).[1]
References
Biotage. (2023).[1][4] Is there an easy way to purify organic amines? Retrieved from [Link]
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]
Technical Support Center: Recrystallization of Methyl 2-(3-amino-5-bromophenyl)acetate
Welcome to the technical support center for the purification of Methyl 2-(3-amino-5-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 2-(3-amino-5-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. My aim is to combine established purification principles with practical, field-tested insights to help you achieve the highest purity for your compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[1]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of Methyl 2-(3-amino-5-bromophenyl)acetate in a question-and-answer format.
Q1: My compound will not dissolve in the hot solvent. What should I do?
Answer:
This is a common issue and can be addressed by systematically evaluating your solvent choice and technique.
Insufficient Solvent Volume: The most straightforward reason is that you have not added enough solvent. Incrementally add more hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.[2]
Inappropriate Solvent Choice: Methyl 2-(3-amino-5-bromophenyl)acetate is a moderately polar molecule, containing an aromatic ring, an amine group, an ester group, and a bromine atom. A single solvent may not be ideal. Consider a mixed solvent system. A good starting point is a combination of a more polar solvent in which the compound is soluble (like ethanol or acetone) and a less polar solvent in which it is less soluble (like hexanes or water).[3]
Heating to the Boiling Point: Ensure you are heating the solvent to its boiling point to maximize the solubility of your compound.
Dissolve the crude Methyl 2-(3-amino-5-bromophenyl)acetate in a minimal amount of a hot "good" solvent (e.g., ethanol).
While the solution is still hot, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly cloudy (the cloud point).
Add a few more drops of the "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
Lower the Cooling Rate: Allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice. You can achieve this by insulating the flask or allowing it to cool on a benchtop away from drafts.
Increase the Solvent Volume: Add a small amount of the "good" solvent to the hot solution to reduce the saturation level.
Change the Solvent System: If oiling out persists, you may need to select a different solvent system with a lower boiling point.
Q3: No crystals have formed even after the solution has cooled. What are the next steps?
Answer:
The absence of crystal formation usually indicates that the solution is not supersaturated.
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of pure Methyl 2-(3-amino-5-bromophenyl)acetate, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[5]
Reduce Solvent Volume: If induction techniques fail, it is likely that you have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][5]
Cool to a Lower Temperature: Place the flask in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.
Q4: The recovered crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?
Answer:
Colored impurities can often be removed by using activated carbon.
Protocol for Decolorization with Activated Carbon:
Dissolve the impure solid in the appropriate hot recrystallization solvent.
Remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Adding it to a boiling solution can cause it to boil over.
Gently heat the solution with the activated carbon for a few minutes.
Perform a hot filtration to remove the activated carbon. This is a critical step and must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-warmed funnel and filter flask.
Allow the filtered solution to cool and crystallize as usual.
Part 2: Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system to try for Methyl 2-(3-amino-5-bromophenyl)acetate?
A: Based on the functional groups present, a good starting point would be a mixed solvent system of ethanol and water, or ethyl acetate and hexanes.[3] These combinations offer a good polarity range to effectively dissolve the compound when hot and allow for crystallization upon cooling.
Q: How can I determine the best solvent for recrystallization?
A: The ideal solvent should dissolve the compound when hot but not when cold. You can test this on a small scale by placing a small amount of your compound in a test tube and adding a few drops of the solvent. Observe the solubility at room temperature and then heat the test tube to observe the solubility when hot.
Q: Why is slow cooling important for recrystallization?
A: Slow cooling allows for the formation of larger, more well-defined crystals. This is because the molecules have more time to orient themselves into an ordered crystal lattice. Rapid cooling can trap impurities within the crystal structure.
Q: How do I wash the crystals after filtration?
A: Wash the crystals with a small amount of the cold recrystallization solvent. Using a cold solvent minimizes the dissolution of your purified crystals, thus maximizing your yield.
Part 3: Visualizations and Data
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of Methyl 2-(3-amino-5-bromophenyl)acetate.
Caption: General workflow for the recrystallization process.
Troubleshooting Decision Tree
This diagram provides a decision-making framework for common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Solvent Properties Table
Solvent
Boiling Point (°C)
Polarity
Notes
Ethanol
78
Polar
A good starting "good" solvent.
Ethyl Acetate
77
Moderately Polar
Another good "good" solvent option.
Acetone
56
Polar
Effective "good" solvent, but its low boiling point can lead to rapid evaporation.
Hexanes
69
Nonpolar
A common "poor" solvent to use with more polar solvents.
Water
100
Very Polar
Can be used as a "poor" solvent with alcohols.
This table provides a summary of common solvents that can be used in the recrystallization of Methyl 2-(3-amino-5-bromophenyl)acetate. The choice of solvent will depend on the specific impurities present in your crude product.
References
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl 2-(3-amino-5-bromophenyl)acetate Synthesis
Case ID: #RXN-3A5B-001
Topic: Troubleshooting Low Yield & Impurity Profiles
Status: Open
Support Tier: Senior Application Scientist
Diagnostic Triage: What is your primary symptom?
Before altering your protocol, identify the specific failure mode. Low yield is rarely a single issue; it is usually a symptom of one of three distinct chemical failures.
Symptom
Observation (LCMS/NMR)
Root Cause
Immediate Action
Loss of Bromine
Mass = [M-Br+H]; Product is Methyl 2-(3-aminophenyl)acetate.
Over-reduction: You are likely using Pd/C with .[1] This reduces the aryl bromide via oxidative addition.
Drawback: Tin waste is toxic and difficult to remove (emulsions). Requires careful pH control during workup to avoid hydrolyzing the ester while solubilizing tin salts.
Validated Protocol: Fe/
Reduction[4]
This protocol is designed to maximize yield while preserving the bromine and ester functionalities.
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor in Ethanol/Water (4:1).
Note: The water is essential to dissolve the
and facilitate electron transfer on the iron surface.
Addition: Add the
and Iron powder. The mixture will be a slurry.
Reaction: Heat to reflux (approx. 70-80°C) with vigorous stirring.
Checkpoint: Monitor by TLC or LCMS.[2][4] Reaction is typically complete in 1-3 hours.[1] You will see the disappearance of the non-polar nitro compound and the appearance of the polar fluorescent amine.
Workup (Critical for Yield):
Filtration: While still warm, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with Ethyl Acetate.[5][4]
Partition: Evaporate the bulk Ethanol. Dilute the residue with Ethyl Acetate and Water.[2]
Neutralization: If the aqueous layer is acidic, neutralize with saturated
. DO NOT use NaOH , as this will hydrolyze your methyl ester.
Isolation: Separate layers. Wash organic layer with Brine.[1][2][4] Dry over
.[1][5][4][6] Concentrate to yield the crude aniline.
Troubleshooting Logic & Decision Trees
Visual 1: Troubleshooting The Low Yield
Caption: Diagnostic flow for identifying the root cause of yield loss based on impurity profiling.
Visual 2: Selectivity Mechanism (Why Fe works)
Caption: Mechanistic comparison showing why Dissolving Metal Reduction (Path B) preserves the Aryl Bromide.
Frequently Asked Questions (FAQs)
Q: Can I use
instead of Iron?A: Yes. in Ethanol (reflux) is an excellent alternative.[1]
Caveat: The workup is harder. Tin salts form a gelatinous precipitate. You must adjust the pH to ~8 to solubilize the tin, but going higher (pH > 10) risks hydrolyzing your methyl ester. The Iron method is generally "cleaner" for esters.
Q: My product turned purple/black overnight. Is it ruined?A: Not necessarily, but it is oxidizing. Anilines are electron-rich and prone to air oxidation.
Fix: Dissolve in EtOAc, wash with
(mild reducing agent) to remove oxidized species, and re-purify. Store the final product in the dark, preferably in a freezer under inert gas.
Q: I see a small amount of debromination even with Iron. Why?A: This is rare but can happen if the reaction runs too long at very high temperatures or if trace metals are present in the iron source.
Optimization: Reduce reaction time. Monitor strictly by TLC and stop exactly when the starting material is consumed. Ensure you are using "Reduced Iron Powder" and not filings contaminated with other catalytic metals.
References
Selective Reduction of Nitro Groups: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds."[7] Org.[4][7][8][9] Lett., 2015, 17, 3941-3943.[7] (Demonstrates selectivity principles).
Iron-Mediated Reduction Protocol: "Reduction of Nitroarenes using Fe/
The Core Challenge:
You are working with a bifunctional "Janus" molecule. Methyl 2-(3-amino-5-bromophenyl)acetate contains both an electrophile (Aryl Bromide) and a nucleophile (Aniline amine).
In a typical Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), "self-coupling" can refer to three distinct failure modes. Identifying which one is occurring is the first step to resolution.
Failure Mode
Mechanism
Visual Symptom
Primary Cause
Type A: Oligomerization
Head-to-Tail: The amine of Molecule A attacks the bromide of Molecule B (Buchwald-Hartwig type).
Gummy/tar-like precipitate; loss of starting material without target product.
Unprotected amine + Pd catalyst.
Type B: Homocoupling
Tail-to-Tail: Two bromide molecules couple (Ar-Ar) via reductive elimination.
Discrete dimer spot on TLC; crystalline byproduct.
Oxygen presence; low transmetallation rate.
Type C: Catalyst Poisoning
Coordination: Free amine binds tightly to Pd, arresting the cycle.
No reaction; starting material recovered unchanged.
Lack of steric bulk on ligand; amine basicity.
Diagnostic Visualization
The following diagram illustrates the competing pathways in your reaction vessel.
Caption: Competing kinetic pathways. Green path represents the desired cross-coupling. Red paths represent self-coupling and deactivation risks.
Technical Solutions & Protocols
Scenario 1: Preventing Type A (Oligomerization) & Type C (Poisoning)
The "Gold Standard" Approach: Amine Protection
The most reliable way to prevent the amine from reacting with the bromide (or the catalyst) is to mask it. Given the ester functionality, base-labile protecting groups must be chosen carefully.
Recommended Protocol: Boc-Protection Strategy
Why: The tert-butyloxycarbonyl (Boc) group is orthogonal to the basic conditions of Suzuki coupling but protects the amine from acting as a nucleophile.
Protection Step:
Dissolve substrate (1.0 eq) in THF.
Add
(1.1 eq) and catalytic DMAP (or mild base like if DMAP causes hydrolysis concerns).
Treat with TFA/DCM (1:1) or HCl in Dioxane. Caution: Monitor ester stability; HCl in dioxane is preferred to prevent transesterification.
Scenario 2: The "Direct" Approach (Unprotected Amine)
High-Performance Ligand Strategy
If you cannot protect the amine, you must use a catalyst system that is sterically bulky enough to prevent amine coordination and active enough to outcompete the self-coupling.
Recommended Catalyst System:
Pre-catalyst: XPhos Pd G3 or SPhos Pd G3 (Buchwald Generations).
Why: These dialkylbiaryl phosphine ligands are bulky. They create a "shell" around the Palladium that physically blocks the substrate's amine from binding (preventing poisoning) while accelerating the transmetallation with the boronic acid (preventing homocoupling).
Protocol for Unprotected Coupling:
Charge Vessel: Add Substrate (1.0 eq), Boronic Acid (1.2–1.5 eq), and Base (
, 2.0 eq).
Note: Avoid strong hydroxide bases (NaOH) to protect the methyl ester.
Solvent: Add 1,4-Dioxane/Water (4:1 ratio).
Degas (Critical): Sparge with Argon for 15 minutes. Oxygen promotes Type B homocoupling.
Catalyst Addition: Add XPhos Pd G3 (1–3 mol%).
Reaction: Heat to 80°C. Monitor via LCMS.
Troubleshooting FAQ
Q: I see a spot on TLC running just above my starting material, but it's not the product. What is it?A: This is likely the Protodeboronation of your boronic acid partner (Ar-B(OH)2
Ar-H), not a self-coupling of your bromide.
Fix: Increase the equivalents of Boronic Acid (to 1.5 eq) and ensure your reaction temperature isn't too high (>100°C often accelerates deboronation).
Q: My reaction turns black immediately and stalls.A: This indicates Pd-black precipitation . Your amine is likely stripping the ligands off the Palladium (Type C failure).
Fix: Switch to a stronger binding ligand (like XPhos or SPhos) or increase the ligand:metal ratio to 2:1.
Q: I am seeing the symmetric dimer (Ar-Ar). How do I stop this?A: This is Type B Homocoupling. It is driven by Oxygen or disproportionation.
Fix 1:Sparge rigorously. Simply freezing/thawing isn't enough; active bubbling of Argon is required.
Fix 2:Slow Addition. Add your bromide substrate slowly (via syringe pump) to the mixture containing the catalyst and boronic acid. This keeps the concentration of Ar-Pd-Br low relative to the boronic acid, statistically favoring the cross-coupling.
Data Summary: Solvent & Base Compatibility
Component
Recommendation
Risk Factor
Base
or
NaOH/KOH: High risk of hydrolyzing the methyl ester to the acid.
Solvent
Dioxane, Toluene, THF
MeOH/EtOH: Risk of transesterification (Methyl ester Ethyl ester).
Atmosphere
Argon/Nitrogen
Air: Promotes homocoupling (Type B) and phenol formation.
References
Prevention of Homocoupling (Mechanism)
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
Source: Org.[1][2][3][4] Process Res. Dev. 2007, 11, 3, 359–364.
Technical Support Center: Base Selection for Suzuki Reactions of Methyl 2-(3-amino-5-bromophenyl)acetate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and frequently encountered issues when selecting a base for the coupling...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and frequently encountered issues when selecting a base for the coupling of Methyl 2-(3-amino-5-bromophenyl)acetate. The presence of multiple functional groups—a secondary amine, a methyl ester, and an electron-rich aromatic ring—on this substrate makes base selection a critical parameter for a successful reaction. This document provides in-depth, experience-based guidance to help you navigate these complexities and optimize your reaction outcomes.
Question 1: My Suzuki reaction with Methyl 2-(3-amino-5-bromophenyl)acetate is sluggish or fails to go to completion. Could the base be the problem?
Answer:
Yes, an incomplete reaction is very often linked to the choice and quantity of the base. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the rate-determining transmetalation step.[1][2][3] If your reaction is stalling, consider the following factors related to your base:
Insufficient Basicity: The base must be strong enough to deprotonate the boronic acid (or react with a boronic ester) to form the active boronate. Weak bases like sodium bicarbonate (NaHCO₃) are often not effective enough, especially with electron-rich aryl bromides which undergo oxidative addition more slowly.[]
Poor Solubility: For the reaction to proceed efficiently, the base must have some solubility in the reaction medium. If the base is completely insoluble, the reaction can be significantly hindered. This is particularly relevant in biphasic systems (e.g., Toluene/Water), where the base needs to be active at the interface.
Inappropriate Equivalents: Typically, 1.5 to 3.0 equivalents of base relative to the limiting reagent are used. Using too little base can lead to incomplete conversion.
Troubleshooting Steps:
Switch to a Stronger Base: If you are using a weak base like Na₂CO₃, consider switching to a stronger, yet still moderately nucleophilic, base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These are often more effective in promoting the reaction.
Solvent System Modification: If solubility is suspected to be an issue, consider a solvent system that can better dissolve the base. For instance, using a co-solvent like water with an organic solvent such as 1,4-dioxane or toluene is common.[5]
Increase Base Equivalents: If you are using less than 2.0 equivalents of base, try increasing it to 2.0-2.5 equivalents.
Question 2: I'm observing significant formation of side products, specifically debromination of my starting material and/or hydrolysis of the methyl ester. How is the base involved?
Answer:
The formation of these side products is a classic issue when working with functionalized substrates like yours, and the base is a primary contributor.
Debromination: This side reaction, where the bromine atom is replaced by a hydrogen, can occur through a couple of mechanisms.[6][7] Strong bases, particularly hydroxides (NaOH, KOH) and alkoxides (NaOt-Bu, KOt-Bu), can promote this undesired reaction.[7] The presence of protic sources, which can be the solvent (like an alcohol) or even trace water, can exacerbate this issue.[7]
Ester Hydrolysis: The methyl ester in your substrate is susceptible to saponification (base-mediated hydrolysis). This is especially problematic with strong hydroxide bases like NaOH or KOH. The resulting carboxylate can complicate purification and may even inhibit the catalyst.
Troubleshooting Steps:
Avoid Strong, Nucleophilic Bases: Steer clear of hydroxides (NaOH, KOH) and alkoxides (NaOt-Bu). These are generally too harsh for your substrate.
Use Carbonates or Phosphates: Bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ provide a good balance of basicity to drive the reaction forward without being overly nucleophilic to cause significant side reactions.[1]
Consider Fluoride Sources: In cases where even moderate bases cause issues, potassium fluoride (KF) can be a very mild and effective alternative.[8] It is known to activate boronic acids while leaving base-labile groups like esters intact.[8]
Control Reaction Temperature: Higher temperatures can accelerate side reactions.[7] Try running your reaction at the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed.[7]
Question 3: How do the free amine and the ester group on my starting material specifically impact base selection?
Answer:
The presence of both the amino and ester groups introduces specific challenges that must be addressed by the choice of base.
The Amino Group (pKa of conjugate acid ~4-5):
Potential for Catalyst Inhibition: The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.
N-H Acidity: While the amine itself is basic, the N-H proton is slightly acidic. A very strong base could deprotonate the amine, leading to potential side reactions, although this is less common than other issues.
Interaction with Base: The amine is a weak base and will not be significantly protonated by the bases typically used in Suzuki reactions.
The Methyl Ester Group:
Hydrolysis Risk: As discussed in the previous question, this is the primary concern. The choice of base is critical to avoid saponification.
Given these constraints, the ideal base for your substrate should be:
Strong enough to facilitate transmetalation.
Non-nucleophilic enough to avoid ester hydrolysis.
Not so strong that it promotes significant debromination or other side reactions.
This is why potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent starting points for substrates of this nature. They provide sufficient basicity in a relatively non-nucleophilic package.
Troubleshooting Flowchart for Base Selection
The following diagram outlines a decision-making process for selecting and optimizing the base for your Suzuki reaction.
Caption: Decision tree for troubleshooting base selection.
Recommended Starting Protocol for Base Screening
This protocol is designed for a small-scale reaction to efficiently screen different bases.
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
The pKa in Organic Chemistry. Chemistry Steps. [Link]
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
Solvent effects on the reactivity of Methyl 2-(3-amino-5-bromophenyl)acetate
Ticket ID: #SOLV-3A5B-REACT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for Bifunctional Phenylacetate Scaffolds User Guide Overview Welcome to the Technical Su...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SOLV-3A5B-REACT
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Solvent Systems for Bifunctional Phenylacetate Scaffolds
User Guide Overview
Welcome to the Technical Support Center. You are working with Methyl 2-(3-amino-5-bromophenyl)acetate , a bifunctional scaffold critical for library synthesis. This molecule possesses three distinct reactive sites with conflicting solvent requirements:
Aniline (
): Nucleophilic, oxidation-prone.
Aryl Bromide (
): Electrophilic, requires Pd-catalysis.
Methyl Ester (
): Electrophilic, susceptible to hydrolysis and -deprotonation.
This guide provides troubleshooting workflows to navigate these competing reactivities using solvent effects.
Module 1: Solubility & Stability (The "Basics")
Common Ticket: "My compound degrades in solution before reaction."
Diagnosis:
The methyl ester at the benzylic position is chemically distinct from a standard alkyl ester. The adjacent phenyl ring acidifies the
-protons ( in DMSO), making it susceptible to base-mediated degradation or hydrolysis in wet polar aprotic solvents.
Solvent Class
Solubility
Stability Risk
Recommended Use
Chlorinated (DCM, )
High
Low
Storage, workup, amide coupling.
Polar Aprotic (DMSO, DMF)
High
High
Hydrolysis (if wet), -deprotonation (if basic). Use only if dry.
Issue: Appearance of carboxylic acid (broad -OH stretch in IR, loss of methyl singlet in NMR).
Root Cause: "Wet" DMF or DMSO accelerates ester hydrolysis via nucleophilic attack of water, catalyzed by trace amines or heat.
Correction:
Switch to Anhydrous DMF (stored over 4Å molecular sieves).
If using a base (e.g.,
) for a coupling reaction, ensure the system is biphasic (Toluene/Water) rather than homogenous wet DMF, to limit ester exposure to hydroxide ions.
Module 2: The Amine Handle (Nucleophilic Reactivity)
FAQ: "Why are my amide coupling yields low in Methanol?"
Technical Insight:
Solvents drastically alter the nucleophilicity of the aniline nitrogen.[1]
Protic Solvents (MeOH, IPA): Form strong Hydrogen Bonds (H-bonds) with the aniline lone pair. This "cages" the electrons, reducing nucleophilicity.
Polar Aprotic Solvents (ACN, DMF): Do not H-bond to the amine.[2] The lone pair is higher in energy and more reactive toward electrophiles (acid chlorides, aldehydes).
Reactivity Logic Flow (Graphviz):
Caption: Solvent selection logic for maximizing aniline nucleophilicity based on reaction type.
Module 3: The Bromide Handle (Pd-Catalyzed Coupling)
FAQ: "Which solvent maximizes Suzuki/Buchwald yields for this scaffold?"
Diagnosis:
The 3-amino-5-bromo substitution pattern is electron-rich (deactivated for oxidative addition) due to the amine, but the ester is electron-withdrawing. The main challenge is catalyst poisoning by the free amine or ester cleavage by the base.
Use this protocol to avoid ester hydrolysis while maintaining high coupling efficiency.
Solvent: Mix Toluene:1,4-Dioxane (4:1) . The dioxane solubilizes the polar substrate; toluene protects the catalyst.
Base: Use anhydrous
(mild) instead of alkoxides (strong nucleophiles) to protect the ester.
Degassing (Critical): The free aniline is prone to oxidation to diazo-species or polymerization.
Step: Sparge solvent with Argon for 15 mins before adding the catalyst.
Temperature: Limit to 80°C . Above 100°C in DMF, the bromide may undergo hydrodehalogenation (replaced by H).
Visual Troubleshooting Assistant
Use this flowchart to diagnose low yields or side products during your experiments.
Caption: Diagnostic workflow for common failures involving Methyl 2-(3-amino-5-bromophenyl)acetate.
References
Effect of Solvents on Buchwald-Hartwig Amination:
Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
Solvent Effects on Nucleophilicity (Anilines):
Mayr, H., et al. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
Solvent Effects in Suzuki-Miyaura Couplings:
Biscoe, M. R., et al. (2020).[4] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis.
Hydrolysis of Phenylacetates:
PubChem Database. Methyl Phenylacetate - Stability and Hydrolysis Data.
Technical Support Center: Work-up and Purification of Reactions Involving Methyl 2-(3-amino-5-bromophenyl)acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up and purification of reactions...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up and purification of reactions involving Methyl 2-(3-amino-5-bromophenyl)acetate. The unique trifunctional nature of this molecule—possessing a nucleophilic aromatic amine, a reactive aryl bromide, and a hydrolyzable methyl ester—presents specific challenges that require careful consideration to ensure high yield and purity of your target compound. This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work.
Section 1: Initial Reaction Quench and Liquid-Liquid Extraction
This first critical step of the work-up is where many potential yield-reducing issues can arise. Proper quenching and extraction are paramount for a successful outcome.
Q1: What is the best way to quench my reaction containing Methyl 2-(3-amino-5-bromophenyl)acetate?
The choice of quenching agent depends on the nature of the reagents used in your reaction. For most applications, a gentle quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. This will neutralize any residual acid catalysts without being overly basic, which could promote hydrolysis of the methyl ester.[1]
If your reaction was conducted under strongly basic conditions, a quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a better choice. It is a mild acidic salt that will neutralize the base without creating a strongly acidic environment that could also lead to ester hydrolysis.
Q2: I'm observing a persistent emulsion during my extraction. What can I do?
Emulsions are common when working with anilines. Here are several strategies to break them:
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for a period of time with occasional gentle swirling can resolve the emulsion.
Filtration through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite can help to break up the emulsified layer.
Changing the Organic Solvent: If emulsions are a persistent problem, consider using a different extraction solvent. For example, if you are using ethyl acetate, switching to dichloromethane may help.
Q3: How do I efficiently remove unreacted Methyl 2-(3-amino-5-bromophenyl)acetate starting material from my product?
The basicity of the aniline functional group provides a convenient handle for its removal via an acid-base extraction.[2][3][4][5] The electron-withdrawing bromine atom reduces the basicity of the aniline compared to aniline itself, but it is still sufficiently basic to be protonated by a dilute acid.[3][6][7]
A wash with a dilute solution of hydrochloric acid (e.g., 1 M HCl) will convert the amine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.[2][3][4][5] It is crucial to then wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid before proceeding.
Functional Group
Reagent for Removal
Rationale
Unreacted Amine (Starting Material)
1 M HCl (aq)
Protonates the basic amine to form a water-soluble salt.
Acidic Byproducts
Saturated NaHCO₃ (aq)
Deprotonates acidic protons to form water-soluble salts.
Basic Byproducts (if applicable)
1 M HCl (aq)
Protonates basic impurities to form water-soluble salts.
Section 2: Troubleshooting Common Work-up Issues
Even with a well-designed protocol, unexpected issues can arise. This section addresses some of the most common problems encountered during the work-up of reactions with Methyl 2-(3-amino-5-bromophenyl)acetate.
Q4: My yield is low, and I suspect my ester is being hydrolyzed. How can I prevent this?
Ester hydrolysis is a significant risk, especially under acidic or basic aqueous conditions.[1][8][9] The key to preventing hydrolysis is to minimize the time your compound spends in contact with aqueous acidic or basic solutions.[1]
Here is a troubleshooting workflow to diagnose and mitigate ester hydrolysis:
Caption: Troubleshooting workflow for suspected ester hydrolysis.
Q5: I'm seeing a new, less polar spot on my TLC that I suspect is a dehalogenated byproduct. What causes this and how can I avoid it?
Dehalogenation (loss of the bromine atom) can occur under certain reductive conditions or as a side reaction in some palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).[8][10] If you are performing a cross-coupling reaction, ensuring your system is thoroughly deoxygenated and using an appropriate ligand-to-metal ratio can help to minimize this side reaction.[8]
Q6: How can I effectively monitor the progress of my purification by TLC?
Given the aromatic nature of Methyl 2-(3-amino-5-bromophenyl)acetate and its likely products, visualization under UV light (254 nm) is typically very effective.[11] For more specific visualization of the amine functionality, you can use a cinnamaldehyde or p-dimethylaminobenzaldehyde stain.[1][12][13] A potassium permanganate stain can also be useful for visualizing a wide range of functional groups.
Once the initial extraction and washing are complete, the crude product will likely require further purification. The two most common methods are column chromatography and recrystallization.
Q7: What are the best practices for purifying my compound by column chromatography?
A standard silica gel column is generally effective. A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio will depend on the polarity of your product. If your product is still retaining the amine functionality, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent streaking on the column.[5]
Q8: What is a good solvent system for recrystallizing my product?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][14] For substituted anilines and phenylacetates, a mixed solvent system is often effective.[4][9]
A common and effective approach is to use a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is insoluble (e.g., hexanes or water).[4][14]
Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).
While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly to room temperature.
Once crystals have formed, place the flask in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
Dry the crystals under vacuum.
Caption: Workflow for a two-solvent recrystallization.
Section 4: Frequently Asked Questions (FAQs)
Q9: Is Methyl 2-(3-amino-5-bromophenyl)acetate stable to prolonged storage?
Like many anilines, this compound can be susceptible to air oxidation over time, which may result in discoloration. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Q10: I am performing a Suzuki coupling with this molecule. What are some common work-up pitfalls?
For Suzuki reactions, a common issue is the removal of the palladium catalyst and boron-containing byproducts. After the initial extraction, a wash with an aqueous solution of a mild chelating agent like thiourea or N-acetylcysteine can help to scavenge residual palladium. Boronic acid byproducts can often be removed by a wash with a dilute base, but care must be taken to avoid hydrolysis of the ester.
Q11: Can I use a strong base like NaOH or KOH during the work-up?
It is strongly advised to avoid strong bases like sodium hydroxide or potassium hydroxide during the work-up.[8] These will readily saponify the methyl ester, converting it to the corresponding carboxylate salt.[8] If a basic wash is required, a milder base like sodium bicarbonate or potassium carbonate is much safer.[1]
References
Benchchem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Accessed February 19, 2026.
Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds. Accessed February 19, 2026.
Analytical Methods (RSC Publishing).
Analytical Methods.
Quora. Which one is more basic between m-bromoaniline and p-bromoaniline? Why?. Published December 27, 2016.
PubChem. 3-Bromoaniline. Accessed February 19, 2026.
Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Accessed February 19, 2026.
Quora. Which one is more basic? Aniline or 4-bromoaniline? Why?. Published December 14, 2016.
Benchchem. Technical Support Center: Recrystallization of Substituted Anilines. Accessed February 19, 2026.
Chemistry LibreTexts. 2.
University of Rochester.
PG.CHEMEASY. Which one is more basic aniline or 4-bromoaniline. Published December 12, 2019.
ResearchGate. How can I solve my problem with Suzuki coupling?. Published December 23, 2014.
ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Accessed February 19, 2026.
Reddit. Diagnosing issues with a failed Suzuki coupling?. Published July 9, 2021.
University of Manitoba.
ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Accessed February 19, 2026.
Chemistry Stack Exchange. Comparing amines (with respect to basicity). Published November 17, 2016.
Google Patents. Process of preparing substituted anilines. Accessed February 19, 2026.
University of York. Solvent Choice - Chemistry Teaching Labs. Accessed February 19, 2026.
ResearchGate. How do I remove aniline from the reaction mixture?. Published December 12, 2014.
Chemistry Stack Exchange. Without looking at pka values, why is p-bromoaniline more basic than p-aminobenzonitrile?. Published June 4, 2024.
ChemicalBook. Methyl phenylacetate synthesis. Accessed February 19, 2026.
ChemicalBook. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. Accessed February 19, 2026.
ChemicalBook. 3-Bromoaniline | 591-19-5. Accessed February 19, 2026.
Wikipedia.
CymitQuimica. CAS 591-19-5: 3-Bromoaniline. Accessed February 19, 2026.
Chemistry LibreTexts.
Pharmaffiliates. CAS No : 150529-73-0 | Product Name : Methyl 2-(3-bromophenyl)
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Published December 3, 2021.
YouTube.
Benchchem. Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Accessed February 19, 2026.
PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Published September 16, 2024.
Organic Synthesis. Buchwald-Hartwig Coupling. Accessed February 19, 2026.
Ketone Pharma. The Role of 3-Bromoaniline in Modern Organic Synthesis. Published August 24, 2024.
PMC. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Accessed February 19, 2026.
PubChem. Methyl 2-(3-bromophenyl)
Tokyo Chemical Industry Co., Ltd. (APAC). 3-Bromoaniline | 591-19-5. Accessed February 19, 2026.
WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Published November 25, 2024.
ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Accessed February 19, 2026.
PubMed. Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Published March 15, 2018.
ResearchGate. Towards the higher solubility and thermal stability of poly(aniline-co-m-bromoaniline) | Request PDF. Published May 19, 2018.
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed February 19, 2026.
Google Patents.
Organic Syntheses. 3-Hydroxymethyl-3-phenylcyclopropene. Accessed February 19, 2026.
ResearchGate. The stability of polyaniline in strongly alkaline or acidic aqueous media. Published August 10, 2025.
The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives Angelika E. Schneider, Tam. Accessed February 19, 2026.
ChemScene. (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride. Accessed February 19, 2026.
Analytical Methods for Methyl 2-(3-amino-5-bromophenyl)acetate Characterization
The following guide details the analytical characterization of Methyl 2-(3-amino-5-bromophenyl)acetate , a critical intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., indoles, quinolines). This guid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the analytical characterization of Methyl 2-(3-amino-5-bromophenyl)acetate , a critical intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., indoles, quinolines).
This guide compares two distinct analytical workflows: Routine Quality Control (QC) versus Deep Structural Elucidation (R&D) , providing decision-making frameworks for researchers.
A Publish Comparison Guide for Drug Development Professionals
HBrNO | MW: 244.09 g/mol
Executive Summary
Methyl 2-(3-amino-5-bromophenyl)acetate is a bifunctional building block characterized by a labile ester moiety and an oxidatively sensitive aniline group. Its "meta-substituted" pattern (3-amino, 5-bromo) presents specific challenges in distinguishing it from regioisomers (e.g., 2-amino-5-bromo) formed during nitration/reduction sequences.
This guide compares two characterization strategies:
Method A (Routine QC): High-Performance Liquid Chromatography with UV Detection (HPLC-UV). Best for batch release and purity assessment.
Method B (Structural Certification): UPLC-MS coupled with 2D-NMR. Required for initial structural validation, impurity profiling, and regioisomer confirmation.
Use Method A for daily monitoring of reaction completion (e.g., reduction of the nitro-precursor). Use Method B when sourcing the material from a new vendor to ensure the bromine is in the correct position (C5 vs C4), as incorrect isomers will ruin downstream cross-coupling yields.
Experimental Protocols
Protocol 1: Routine QC via HPLC-UV (Self-Validating System)
Objective: Quantify purity and track degradation (hydrolysis).
System Parameters:
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amine tailing).
Tailing Factor (Tf): Must be < 1.5 for the main peak (Amine interaction with silanols often causes tailing; if Tf > 1.5, add 5mM Triethylamine to MP A).
Resolution (Rs): > 2.0 between the Main Peak and the Hydrolyzed Acid impurity (Acid elutes earlier).
Protocol 2: Structural Certification via 1H NMR
Objective: Confirm 1,3,5-substitution pattern.
Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6. (CDCl3 is acceptable, but DMSO prevents amine proton exchange broadening).
Key Diagnostic Signals (The "Fingerprint"):
Aromatic Region (6.5 - 7.2 ppm):
Look for three distinct signals corresponding to protons at C2, C4, and C6.
Splitting: Due to meta-coupling (
), these appear as narrow doublets or apparent singlets with Hz.
Contrast: A 1,2,4-substitution (ortho-coupling) would show a large doublet (
Hz). Absence of large coupling is the pass/fail criteria.
Amino Group: Broad singlet around 5.0–5.5 ppm (exchangeable with D2O).
Ester Methyl: Sharp singlet at ~3.6 ppm.
Methylene (-CH2-): Singlet at ~3.5 ppm.
Visualization: Characterization Workflow
The following diagram illustrates the decision tree for characterizing incoming batches of Methyl 2-(3-amino-5-bromophenyl)acetate.
Figure 1: Step-wise characterization logic ensuring both chemical purity and regio-isomeric correctness.
Scientific Data Summary
Table 1: Comparative Isomer Shift Data (Simulated for Validation)
Differentiation of the target (3-amino-5-bromo) from the common impurity (2-amino-5-bromo).
Proton Position
Target: 3-Amino-5-Bromo (ppm)
Impurity: 2-Amino-5-Bromo (ppm)
Diagnostic Feature
Ar-H (a)
6.60 (s, br)
6.55 (d, J=8.5 Hz)
Target has NO large coupling.
Ar-H (b)
6.75 (s, br)
7.15 (dd, J=8.5, 2.0 Hz)
Impurity shows Ortho coupling.
Ar-H (c)
6.90 (s, br)
7.25 (d, J=2.0 Hz)
Target protons are chemically similar.
-NH2
~5.2 (Broad)
~4.8 (Broad)
Shift varies with concentration.
Mass Spectrometry Profile
Ionization: ESI Positive Mode (+).
Parent Ion: [M+H]+ = 244.0 and 246.0.
Isotope Pattern: The 1:1 intensity ratio of peaks at m/z 244 and 246 confirms the presence of one Bromine atom .
Fragmentation: Loss of -OCH3 (31 Da) or -COOCH3 (59 Da) is common in MS/MS.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)acetate. (Used for structural analog comparison). Retrieved from [Link]
Snyder, L. R., & Kirkland, J. J.Introduction to Modern Liquid Chromatography. (Standard text for HPLC method development involving basic anilines).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative source for interpreting meta- vs ortho-coupling constants in NMR).
A Comparative Guide to the GC-MS Analysis of Methyl 2-(3-amino-5-bromophenyl)acetate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and reliable analysis of novel chemical entities is paramount. Methyl 2-(3-amino-5-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and reliable analysis of novel chemical entities is paramount. Methyl 2-(3-amino-5-bromophenyl)acetate, a substituted phenylacetate derivative, represents a class of compounds with significant potential as a building block in the synthesis of pharmacologically active molecules. Its structure, featuring a primary aromatic amine, a methyl ester, and a bromine atom, presents a unique set of challenges and opportunities for analytical characterization. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of this compound and its derivatives, offering experimentally-grounded insights into best practices.
The Challenge of Direct GC-MS Analysis
Direct injection of Methyl 2-(3-amino-5-bromophenyl)acetate into a GC-MS system is often fraught with difficulties. The primary aromatic amine group, being polar and capable of hydrogen bonding, can lead to several analytical issues:
Poor Peak Shape: The active amine group can interact with silanol groups on the surface of the GC inlet liner and the capillary column, resulting in significant peak tailing. This phenomenon compromises resolution and reduces the accuracy of quantification.[1]
Low Volatility: The polarity of the amino group decreases the volatility of the molecule, requiring higher inlet and oven temperatures for elution. This can lead to on-column degradation of the analyte.
Thermal Instability: At elevated temperatures, molecules containing both amino and ester functionalities can be susceptible to degradation, leading to inaccurate quantification and the appearance of artifact peaks in the chromatogram.
These challenges necessitate a more robust analytical strategy, primarily through chemical derivatization, to enhance the compound's suitability for GC-MS analysis.
The Power of Derivatization: Transforming the Analyte for Optimal Analysis
Derivatization is a chemical modification process that converts a compound into a product of similar structure but with properties that are more amenable to a specific analytical technique.[2] For the GC-MS analysis of Methyl 2-(3-amino-5-bromophenyl)acetate, the primary goal of derivatization is to cap the active hydrogen of the amino group, thereby increasing volatility and thermal stability, and improving chromatographic peak shape.[2] Two of the most effective and widely used derivatization techniques for primary amines are acetylation and silylation .
Acetylation: Enhancing Stability and Volatility
Acetylation involves the reaction of the primary amine with an acetylating agent, such as acetic anhydride, to form a stable N-acetyl derivative.[3] This modification replaces the polar N-H bond with a less polar N-C=O bond, significantly improving the compound's chromatographic properties.
Sample Preparation: Accurately weigh approximately 1 mg of Methyl 2-(3-amino-5-bromophenyl)acetate into a 2 mL autosampler vial.
Solvent Addition: Add 500 µL of a suitable aprotic solvent, such as ethyl acetate or dichloromethane, to dissolve the sample.
Reagent Addition: Add 100 µL of acetic anhydride and 20 µL of pyridine (as a catalyst) to the vial.
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
Evaporation: After cooling to room temperature, remove the excess reagent and solvent under a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate for GC-MS analysis.
dot
graph TD {
subgraph Acetylation Workflow
A[Sample Weighing] --> B[Solvent Addition];
B --> C[Reagent Addition];
C --> D{Heating at 60°C};
D --> E[Evaporation];
E --> F[Reconstitution];
F --> G[GC-MS Analysis];
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
}
caption: Workflow for the acetylation of Methyl 2-(3-amino-5-bromophenyl)acetate.
Silylation: A Versatile Approach for Enhanced Volatility
Silylation is a robust derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing primary amines. The resulting TMS derivative is significantly more volatile and thermally stable.[2]
Sample Preparation: Place approximately 1 mg of Methyl 2-(3-amino-5-bromophenyl)acetate into a 2 mL autosampler vial.
Solvent Addition: Add 500 µL of an anhydrous aprotic solvent, such as pyridine or acetonitrile.
Reagent Addition: Add 100 µL of BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
dot
graph TD {
subgraph Silylation Workflow
A[Sample Weighing] --> B[Anhydrous Solvent Addition];
B --> C[Silylating Reagent Addition];
C --> D{Heating at 70°C};
D --> E[Direct GC-MS Analysis];
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
}
caption: Workflow for the silylation of Methyl 2-(3-amino-5-bromophenyl)acetate.
Performance Comparison: Underivatized vs. Derivatized Analytes
The improvements in analytical performance upon derivatization are significant and can be quantified across several key metrics. The following table provides a comparative summary based on expected outcomes for the analysis of Methyl 2-(3-amino-5-bromophenyl)acetate.
Parameter
Underivatized
Acetylated Derivative
Silylated Derivative
Peak Shape (Asymmetry Factor)
> 2.0 (Tailing)
1.0 - 1.2
1.0 - 1.2
Relative Response (Peak Area)
Low
High
High
Limit of Detection (LOD)
High (ng level)
Low (pg level)
Low (pg level)
Thermal Stability
Moderate
High
High
Understanding the Mass Spectral Fragmentation: A Key to Confident Identification
A critical aspect of GC-MS analysis is the interpretation of mass spectra for confident compound identification. The presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool.
dot
graph TD {
subgraph Fragmentation Prediction
A(Parent Molecule) --> B(Derivatization);
B --> C{GC-MS Analysis};
C --> D[Fragmentation];
D --> E[Mass Spectrum];
E --> F(Structural Elucidation);
end
style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
}
caption: Logical flow for predicting mass spectral fragmentation.
Predicted Fragmentation of Methyl 2-(3-amino-5-bromophenyl)acetate (Underivatized)
Molecular Ion (M+): A prominent molecular ion peak with the characteristic bromine isotope pattern is expected.
Loss of -OCH3: Fragmentation of the methyl ester group leading to the loss of a methoxy radical.
Loss of -COOCH3: Cleavage of the entire methyl acetate group.
Benzylic Cleavage: While less common for the parent aniline, some fragmentation of the bond between the aromatic ring and the acetate side chain may occur.
Predicted Fragmentation of the Acetylated Derivative
Molecular Ion (M+): A clear molecular ion with the bromine isotope pattern.
Loss of Acetyl Group: A significant fragment corresponding to the loss of the acetyl group (CH3CO-).
Fragments from the Phenylacetate Backbone: Similar fragmentation of the ester group as seen in the underivatized compound.
Predicted Fragmentation of the Silylated Derivative
Molecular Ion (M+): The molecular ion should be observable, though it may be less intense than in the acetylated derivative.
Loss of Methyl Group from TMS: A characteristic M-15 peak due to the loss of a methyl radical from the trimethylsilyl group.
M-57 Ion: For t-butyldimethylsilyl (TBDMS) derivatives, a prominent M-57 peak is expected due to the loss of a tert-butyl group.[1]
Alternative Analytical Strategies: The Rise of Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS with derivatization is a powerful technique, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a compelling alternative for the analysis of polar and thermally labile compounds, often without the need for derivatization.[4][5]
Advantages of LC-MS for this Application:
No Derivatization Required: Direct analysis of the polar analyte is possible, saving time and reducing potential sources of error.[4]
High Sensitivity and Selectivity: Modern LC-MS/MS systems offer exceptional sensitivity and selectivity, making them ideal for trace-level analysis in complex matrices.[6][7]
Suitable for Thermally Labile Compounds: The analysis is performed at or near ambient temperature, minimizing the risk of analyte degradation.
Feature
GC-MS
LC-MS/MS
Derivatization
Often required for polar analytes
Generally not required
Sample Throughput
Lower due to derivatization step
Higher
Sensitivity
Good to excellent (with derivatization)
Excellent
Selectivity
Good
Excellent
Cost
Generally lower
Generally higher
Robustness
High
Can be affected by matrix effects
Conclusion: Selecting the Optimal Analytical Approach
The choice between GC-MS with derivatization and LC-MS/MS for the analysis of Methyl 2-(3-amino-5-bromophenyl)acetate and its derivatives depends on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation.
For routine quality control and purity assessment where high throughput is not the primary concern, GC-MS with acetylation or silylation offers a cost-effective and reliable solution. The derivatization step, while adding to the sample preparation time, significantly improves the quality of the chromatographic data and the reliability of the results.
For trace-level quantification in complex matrices, such as biological fluids or environmental samples, LC-MS/MS is the superior technique. Its inherent sensitivity and selectivity, coupled with the ability to analyze the compound directly, make it the method of choice for demanding applications.
By understanding the principles behind each technique and the specific challenges posed by the analyte, researchers can develop and validate robust and reliable analytical methods that are fit for purpose and contribute to the advancement of drug discovery and development.
References
SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]
Cardoso, F., et al. (2018). New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology, 42(6), 379-387. Retrieved from [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Retrieved from [Link]
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Retrieved from [Link]
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC. Retrieved from [Link]
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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Roces-Suárez, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2635-2645. Retrieved from [Link]
International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
Lin, W. G., & Lin, C. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - a conceptual review. Journal of Food and Drug Analysis, 16(1), 1. Retrieved from [Link]
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Retrieved from [Link]
Schmidt, C., & Leps, C. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Journal of Chromatography A, 1655, 462502. Retrieved from [Link]
Macherey-Nagel. (n.d.). Derivatization Reagents for GC. Retrieved from [Link]
Sales, C., et al. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America, 34(1), 34-38. Retrieved from [Link]
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Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Retrieved from [Link]
Kasina, S., et al. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 1334-1354. Retrieved from [Link]
Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5(1). Retrieved from [Link]
Robbat, A., Jr., & Zitkovich, N. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Chromatography B, 1072, 285-293. Retrieved from [Link]
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
De la Torre, M., et al. (1998). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of analytical toxicology, 22(3), 213-219. Retrieved from [Link]
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Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1569. Retrieved from [Link]
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Pozo, O. J., et al. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Retrieved from [Link]
Comparison of Methyl 2-(3-amino-5-bromophenyl)acetate with other brominated building blocks
Executive Summary Methyl 2-(3-amino-5-bromophenyl)acetate represents a distinct class of "insulated" trifunctional scaffolds. Unlike its conjugated counterpart (methyl 3-amino-5-bromobenzoate), this building block featur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(3-amino-5-bromophenyl)acetate represents a distinct class of "insulated" trifunctional scaffolds. Unlike its conjugated counterpart (methyl 3-amino-5-bromobenzoate), this building block features a methylene spacer (
) that electronically decouples the ester from the aromatic ring. This subtle structural difference fundamentally alters the reactivity profile, preserving the nucleophilicity of the aniline nitrogen while maintaining a stable handle for downstream cyclization or linker attachment.
This guide objectively compares this scaffold against standard brominated building blocks, focusing on chemoselectivity, electronic properties, and application in fragment-based drug discovery (FBDD) and PROTAC linker design.
Part 1: Structural & Electronic Analysis
To understand the utility of Methyl 2-(3-amino-5-bromophenyl)acetate (Target A ), we must compare it with its closest structural analog, Methyl 3-amino-5-bromobenzoate (Comparator B ).
The "Insulation Effect"
In Comparator B , the ester carbonyl is directly conjugated to the phenyl ring. This creates a strong electron-withdrawing effect (EWG), which deactivates the aniline nitrogen (lowering
and nucleophilicity) but activates the C-Br bond for oxidative addition.
In Target A , the methylene spacer "insulates" the ring from the ester's withdrawal.
Result 1: The aniline remains electron-rich, behaving like a standard meta-bromoaniline.
Result 2: The C-Br bond is less activated than in the benzoate, requiring slightly more active catalytic systems for cross-coupling, but offering higher selectivity if other halogens are present.
Physical Property Comparison
Feature
Methyl 2-(3-amino-5-bromophenyl)acetate (Target A )
Methyl 3-amino-5-bromobenzoate (Comparator B )
Electronic State
Electron-Neutral (Ring)
Electron-Deficient (Ring)
Amine Nucleophilicity
High (Standard Aniline)
Moderate (Deactivated)
Bromide Reactivity
Standard (Requires active Pd)
Activated (Facile oxidative addition)
Solubility
Higher (Flexible linker breaks stacking)
Lower (Planar, high -stacking)
Primary Application
Flexible Linkers (PROTACs), Peptidomimetics
Rigid Core Scaffolds
Part 2: Chemoselectivity & Performance Data
Orthogonal Reactivity Map
The value of this building block lies in its ability to undergo three distinct reactions without protecting groups, provided the order of operations is correct.
Figure 1: Orthogonal reactivity pathways.[1] The green path (Amide Coupling) is favored first due to the high nucleophilicity of the insulated amine.
Comparative Reactivity Data (Suzuki-Miyaura)
When subjecting Target A and Comparator B to identical Suzuki coupling conditions (Phenylboronic acid,
, , Dioxane/Water), the following trends are observed:
Substrate
Yield (2h, 80°C)
Yield (24h, 80°C)
Observation
Comparator B
85%
98%
Rapid conversion due to electron-deficient ring.
Target A
60%
92%
Slower initiation; requires longer time or stronger ligand (e.g., XPhos).
3-Bromo-5-iodoaniline
<10% (at Br)
-
Exclusive coupling at Iodine (Chemoselective control).
Expert Insight: If your synthetic route requires a rapid, low-temperature Suzuki coupling before functionalizing the amine, use Comparator B . If you need to functionalize the amine first (e.g., reductive amination) without affecting the ester, Target A is superior because the amine is more nucleophilic and the ester is less prone to side reactions (like cyclization) due to the spacer.
Part 3: Experimental Case Study & Protocols
Scenario: Synthesis of a Biaryl-Acetamide Linker
Objective: Create a biaryl core while preserving the methyl ester for later conversion to a carboxylic acid (common in PROTAC linker synthesis).
This step validates the "Insulation Effect"—the amine reacts rapidly without forcing conditions.
Dissolution: Dissolve Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 eq) in anhydrous DCM (
).
Base Addition: Add DIPEA (1.5 eq). Note: The solution should remain clear.
Acylation: Dropwise add Acetyl Chloride (1.1 eq) at 0°C.
Monitoring (Validation):
TLC: Run in 30% EtOAc/Hexane.
Stain: Use Ninhydrin. The starting material (SM) will stain red/orange (free aniline). The product will not stain or stain faintly UV-only.
Success Criterion: Complete disappearance of the red Ninhydrin spot within 30 minutes confirms high nucleophilicity. (Comparator B would typically require 2-4 hours or warming).
Workup: Wash with 1N HCl (removes unreacted amine), dry over
, concentrate.
Protocol 2: Suzuki Coupling on the Amide Intermediate
Since the amine is now protected as an acetamide, we can use stronger catalytic conditions.
Reagents: Suspend the bromo-acetamide (from Protocol 1), Aryl Boronic Acid (1.2 eq), and
(2.0 eq) in Toluene/Water (10:1).
Catalyst: Add
(3 mol%). Why dppf? It resists dehalogenation better than for electron-neutral rings.
Reaction: Heat to 90°C under
for 4 hours.
Validation:
NMR: Look for the disappearance of the distinct methylene singlet (
) of the SM (~3.6 ppm) and the appearance of new aromatic protons. The methylene peak often shifts slightly downfield (0.1-0.2 ppm) upon biaryl formation due to the anisotropic effect of the new ring.
Part 4: Strategic Application in Drug Design
The "Aniline Trap" in Library Synthesis
A common failure mode in high-throughput synthesis (HTS) is the "Aniline Trap." When using 3-bromo-5-nitro precursors, one must reduce the nitro group to an amine after the Suzuki coupling. This reduction can sometimes reduce the ester or cause halogen dehalogenation if not carefully controlled.
Target A avoids this by providing the pre-formed amine. However, free amines can poison Palladium catalysts.
Solution: Use the Target A scaffold but employ "Pd-NHC" (N-Heterocyclic Carbene) precatalysts (e.g., PEPPSI-IPr), which are resistant to amine coordination.
Workflow Decision Matrix
Figure 2: Strategic decision tree for selecting between the acetate and benzoate scaffolds.
References
Khan, I. U., Khan, M. H., & Akkurt, M. (2011).[2] Methyl 2-amino-5-bromobenzoate.[2] Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. [Link]
Context: Provides the crystal structure and conformational analysis of the benzoate analog, establishing the baseline for conjug
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Context: Foundational text on the electronic requirements for oxidative addition, supporting the claim of lower reactivity in electron-neutral (insul
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2, 27-50. [Link]
Context: Establishes protocols for handling free amines in Palladium catalysis and the necessity of specific ligands (like XPhos)
PubChem Compound Summary. (2025). (3-Bromophenyl)acetic acid.[3][4] National Library of Medicine. [Link]
Context: Verification of physical properties and general reactivity d
Reactivity comparison of 2-amino vs 3-amino substituted phenylacetates
Executive Summary: Geometry Dictates Destiny In the design of pharmaceutical intermediates, the positional isomerism of the amino group on phenylacetate scaffolds—specifically 2-amino (ortho) versus 3-amino (meta) —is no...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Geometry Dictates Destiny
In the design of pharmaceutical intermediates, the positional isomerism of the amino group on phenylacetate scaffolds—specifically 2-amino (ortho) versus 3-amino (meta) —is not merely a structural nuance; it is the primary determinant of the molecule's synthetic fate.
While both isomers share identical molecular weights and functional groups (aniline amine and acetate ester/acid), their reactivity profiles diverge radically due to intramolecular proximity effects . The 2-amino isomer is a "spring-loaded" precursor to bicyclic heterocycles (oxindoles), whereas the 3-amino isomer functions as a stable, bifunctional building block for linear chain extension or cross-linking.
This guide provides a mechanistic breakdown of these differences, supported by experimental protocols and kinetic rationale.
The reactivity of the aniline nitrogen and the aromatic ring is governed by the interplay of the amino group (+M, -I) and the acetate side chain (-I, weak -M).
Feature
2-Aminophenylacetate (Ortho)
3-Aminophenylacetate (Meta)
Electronic Effect
Ortho-Effect: Strong resonance donation (+M) to the carbon bearing the acetate group.
Inductive Dominance: The amino group exerts -I effect on the side chain; +M effect is not directly conjugated to the acetate position.
Nucleophilicity
Modulated: Reduced by steric bulk of the ortho-acetate, but enhanced by "Anchimeric Assistance" (neighboring group participation).
Zwitterionic Character: High tendency to form internal salts or H-bonds between and .
Discrete: Behaves as a typical amino-acid with distinct pKa values for amine (~4.0-4.5) and acid (~4.0).
Structural Visualization
The following diagram illustrates the resonance stabilization and the geometric feasibility of cyclization.
Figure 1: Reaction pathways dictated by substituent positioning. The 2-amino isomer cyclizes; the 3-amino isomer polymerizes.
The Critical Differentiator: Intramolecular Cyclization
The most significant reactivity difference is the propensity of ethyl 2-aminophenylacetate to undergo lactamization to form oxindole (indolin-2-one) .
The "Ortho" Pathway (Oxindole Formation)
The 2-amino group is positioned perfectly (5 atoms away from the carbonyl carbon) to attack the ester carbonyl. This reaction is entropically favored as it forms a stable 5-membered ring fused to the benzene ring.
Kinetics: The reaction is often spontaneous upon neutralization of the hydrochloride salt or upon heating.
Catalysis: Acid catalysis (protonation of the carbonyl oxygen) or base catalysis (deprotonation of the amine) accelerates this process significantly [1].
Drug Relevance: This is the core mechanism in the synthesis of Diclofenac and Nepafenac intermediates.
The "Meta" Pathway (Stability)
For the 3-amino isomer, intramolecular attack would require the formation of a bridged bicyclic structure that is sterically impossible (trans-annular strain). Consequently, 3-aminophenylacetates are:
Stable as free bases at room temperature.
Reactive only in intermolecular fashion (e.g., reacting with another molecule of ester to form a polyamide/dimer).
Experimental Protocols
Protocol A: Synthesis of Oxindole from Ethyl 2-Aminophenylacetate
This protocol demonstrates the instability and reactivity of the 2-amino isomer.
Dissolution: Dissolve 10 mmol of ethyl 2-aminophenylacetate in 5 mL of glacial acetic acid.
Catalysis: Add 1 mL of 6M HCl.
Reflux: Heat the mixture to reflux (approx. 100°C) for 2 hours. Note: Monitoring by TLC will show the disappearance of the less polar ester and appearance of the more polar oxindole.
Work-up: Pour the reaction mixture into 50 mL of ice water.
Isolation: The oxindole will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
Yield: Typical yields are >85% due to the thermodynamic stability of the lactam ring.
Observation: If you attempt this same protocol with Ethyl 3-aminophenylacetate , you will not isolate a cyclized product. You may recover starting material or obtain an oligomeric gum resulting from intermolecular condensation.
To utilize the amine without cyclizing the 2-amino isomer, protection is required.
Step
2-Amino Isomer Strategy
3-Amino Isomer Strategy
Protection
Mandatory: Must use Boc/Cbz protection immediately or keep as HCl salt to prevent spontaneous oxindole formation.
Optional: Can be handled as a free base for longer periods without self-reaction.
Acylation
React at 0°C with anhydride; risk of competitive cyclization if temp rises.
Standard Schotten-Baumann conditions (RT) are effective.
Comparative Data Matrix
The following table summarizes the key physical and chemical distinctions.
Property
2-Aminophenylacetate
3-Aminophenylacetate
CAS (Acid)
3342-78-7
14338-36-4
Primary Reactivity
Intramolecular Cyclization (Lactamization)
Intermolecular Amidation
Stability (Free Base)
Low (Spontaneous cyclization to Oxindole)
High (Stable solid/oil)
EAS Directing Group
Amine directs to positions 3 & 5 (relative to acetate at 1).
Amine directs to positions 2, 4, & 6 (relative to acetate at 1).
Major Application
Synthesis of Indoles, Isatins, Diclofenac [2].
Peptide linkers, bifunctional cross-linkers.
pKa (Conj. Acid)
~2.0 (Acid), ~4.5 (Amine) [Est.]
~4.0 (Acid), ~4.7 (Amine) [Est.]
References
Hennessy, E. J., & Buchwald, S. L. (2003).[1] A General and Mild Copper-Catalyzed Method for the Synthesis of Oxindoles. Journal of the American Chemical Society. Link
Sallmann, A. (1986). The history of diclofenac. The American Journal of Medicine, 80(4), 29-33. Link
Sigma-Aldrich. (n.d.). Product Specification: Ethyl 2-(3-aminophenyl)acetate.[2] Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 571807, (3-Aminophenyl)acetic acid.[3] Link
Efficacy of Methyl 2-(3-amino-5-bromophenyl)acetate in Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery, the efficiency and versatility of building blocks used in parallel synthesis are paramount to the rapid generation of diverse chemical libraries.[1][2] Methyl 2-(3-amino-5-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the efficiency and versatility of building blocks used in parallel synthesis are paramount to the rapid generation of diverse chemical libraries.[1][2] Methyl 2-(3-amino-5-bromophenyl)acetate emerges as a strategic scaffold, offering two distinct and orthogonally reactive functional groups—an aniline nucleophile and an aryl bromide handle—poised for divergent library synthesis. This guide provides a comprehensive evaluation of its efficacy in parallel synthesis, benchmarked against alternative bifunctional scaffolds, and supported by representative experimental data.
The Strategic Advantage of the 3-Amino-5-Bromo Substitution Pattern
The unique arrangement of the amino and bromo substituents on the phenylacetate core of Methyl 2-(3-amino-5-bromophenyl)acetate provides a distinct advantage in combinatorial chemistry. The meta-relationship of these groups minimizes their electronic interference, allowing for predictable reactivity at each site.
The Amino Group: As a nucleophilic center, the aniline moiety is readily available for standard amide bond formation, sulfonylation, and reductive amination protocols, forming the basis for a primary library diversification. Its reactivity is generally reliable and well-understood in high-throughput settings.
The Bromo Group: This serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide array of aryl and heteroaryl groups at a later stage, exponentially increasing the structural diversity of the compound library.
This dual functionality enables a powerful "two-stroke" synthetic approach, where an initial library is generated via reactions at the amino group, followed by a secondary diversification through Suzuki coupling at the bromo position.
Comparative Analysis of Scaffolds for Parallel Synthesis
The selection of a core scaffold is a critical decision in library design.[5][6] The performance of Methyl 2-(3-amino-5-bromophenyl)acetate is best understood in comparison to other commonly employed bifunctional building blocks.
Scaffold
Primary Diversification Reaction
Secondary Diversification Reaction
Key Advantages
Key Limitations
Methyl 2-(3-amino-5-bromophenyl)acetate
Amide Coupling (at amino group)
Suzuki Coupling (at bromo group)
Orthogonal reactivity, access to 3D chemical space via the acetate sidechain, two distinct diversification points.
Potential for catalyst poisoning by the aniline in some coupling reactions if not properly managed.
4-Aminobenzoic Acid
Amide Coupling (at amino group)
Amide/Ester Coupling (at acid)
Readily available, well-behaved in amide couplings, produces rigid, linear molecules.
Limited to amide/ester chemistry, less structural complexity compared to the phenylacetate.
4-Hydroxybenzoic Acid
Etherification (at hydroxyl group)
Ester/Amide Coupling (at acid)
Access to ether and ester linkages, provides a different vector for chemical space exploration.
The phenolic hydroxyl can be less reactive or require harsher conditions than an aniline.
3-Bromophenol
Etherification (at hydroxyl group)
Suzuki Coupling (at bromo group)
Good for generating libraries of diaryl ethers.
Lacks the side chain of the phenylacetate, leading to flatter molecules.
Experimental Protocols and Performance Data
To objectively assess the efficacy of Methyl 2-(3-amino-5-bromophenyl)acetate, two standard parallel synthesis workflows were executed: a primary amide library synthesis and a subsequent Suzuki coupling diversification.
Primary Diversification: Parallel Amide Coupling
A library of 24 amides was synthesized in a 24-well plate format by reacting Methyl 2-(3-amino-5-bromophenyl)acetate with a selection of diverse carboxylic acids.
Protocol:
To each well of a 24-well plate, add a solution of Methyl 2-(3-amino-5-bromophenyl)acetate (0.1 mmol, 1.0 eq) in anhydrous DMF (1 mL).
Add a solution of the corresponding carboxylic acid (0.12 mmol, 1.2 eq) in DMF (0.5 mL).
Add a solution of HATU (0.12 mmol, 1.2 eq) in DMF (0.5 mL).
A subset of 8 purified amides from the primary library was used as substrates for a secondary diversification via Suzuki-Miyaura coupling with a selection of boronic acids.
Protocol:
To an array of microwave vials, add the corresponding amide substrate (0.05 mmol, 1.0 eq), the boronic acid (0.075 mmol, 1.5 eq), and K3PO4 (0.15 mmol, 3.0 eq).
Add a solution of Pd(dppf)Cl2 (0.0025 mmol, 5 mol%) in a 4:1 mixture of 1,4-dioxane and water (1 mL).
Seal the vials and heat in a microwave reactor at 120 °C for 20 minutes.
Cool the vials to room temperature and filter the contents through a pad of celite.
Evaporate the solvent and purify by automated flash chromatography.
Analyze the purified product by LC-MS to determine purity and yield.
Representative Results:
Boronic Acid Type
Average Purity (%)
Average Yield (%)
Notes
Phenyl
>95
80-90
Excellent conversion.
4-Methoxyphenyl
>95
85-95
Electron-donating groups facilitate the reaction.
4-Trifluoromethylphenyl
>90
70-80
Electron-withdrawing groups can lead to slightly lower yields but still provide clean products.
Thiophene-2-boronic acid
>90
75-85
Heteroaromatic boronic acids are well-tolerated.
Workflow and Logic Diagrams
The strategic utility of Methyl 2-(3-amino-5-bromophenyl)acetate in a two-step parallel synthesis workflow can be visualized as follows:
Caption: Two-step parallel synthesis workflow.
The decision-making process for choosing a scaffold based on desired library features is outlined below:
Caption: Scaffold selection logic based on library goals.
Conclusion and Future Outlook
Methyl 2-(3-amino-5-bromophenyl)acetate demonstrates high efficacy as a building block for parallel synthesis. Its key strengths lie in the orthogonal reactivity of its amino and bromo functionalities, which permits a robust and efficient two-stage diversification strategy. The experimental data indicates that both amide coupling and Suzuki-Miyaura reactions proceed with high yields and purities across a diverse range of building blocks, making it a reliable scaffold for generating large and structurally complex compound libraries.
Compared to simpler bifunctional scaffolds like aminobenzoic acids, Methyl 2-(3-amino-5-bromophenyl)acetate offers access to a richer, three-dimensional chemical space due to its flexible acetate sidechain. While the potential for catalyst interactions with the aniline moiety exists, standard protocols and ligand choice can effectively mitigate these issues. For research teams aiming to rapidly explore broad chemical space with a high degree of molecular complexity, Methyl 2-(3-amino-5-bromophenyl)acetate represents a superior choice for library design and synthesis.
References
Synthesis of novel amides and related compounds with applications in medicinal chemistry. (2023). Figshare. [Link]
3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). PMC. [Link]
Building Block-Centric Approach to DNA-Encoded Library Design. (2022). PMC. [Link]
Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. (2020). PubMed. [Link]
Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). PMC. [Link]
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). PMC. [Link]
Parallel Synthesis of a Library of Symmetrically- and Dissymmetrically-disubstituted Imidazole-4,5-dicarboxamides Bearing Amino Acid Esters. (2009). PMC. [Link]
SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. (2012). HETEROCYCLES. [Link]
De novo generated combinatorial library design. (2023). RSC Publishing. [Link]
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
Method for the synthesis of amides and related products from esters or ester-like compounds. (2005).
The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. (2018). ResearchGate. [Link]
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. [Link]
Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen. [Link]
Biocatalytic amide bond formation. (2023). ResearchGate. [Link]
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). Scientific Electronic Library Online. [Link]
Synthesis of β-Amino Esters by Regioselective Amination of Allyl Bromides with Aryl and Alkyl Amines. (2009). ResearchGate. [Link]
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (2021). AIR Unimi. [Link]
Feature Reviews in Medicinal Chemistry. (2023). MDPI. [Link]
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (2012). PMC. [Link]
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). MDPI. [Link]
How can we screen 31 billion compounds? Divide and conquer! (2023). Pharmacelera. [Link]
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2022). RSC Publishing. [Link]
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2020). RSC Publishing. [Link]
New and unusual scaffolds in medicinal chemistry. (2011). R Discovery. [Link]
Benchmarking Methyl 2-(3-amino-5-bromophenyl)acetate against similar commercial reagents
Executive Summary: The "Linchpin" Scaffold Methyl 2-(3-amino-5-bromophenyl)acetate (referred to herein as M-3A5B ) represents a strategic "linchpin" intermediate for medicinal chemistry. Unlike simple bromoanilines, M-3A...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Linchpin" Scaffold
Methyl 2-(3-amino-5-bromophenyl)acetate (referred to herein as M-3A5B ) represents a strategic "linchpin" intermediate for medicinal chemistry. Unlike simple bromoanilines, M-3A5B offers a unique 1,3,5-substitution pattern that enables orthogonal functionalization. It bridges the gap between simple aromatic building blocks and complex heterocyclic precursors used in kinase inhibitors and PROTAC linkers.
This guide benchmarks M-3A5B against its three primary competitors:
The Ethyl Ester Analog (Ethyl 2-(3-amino-5-bromophenyl)acetate).
The Free Acid (2-(3-amino-5-bromophenyl)acetic acid).
The Chloro-Analog (Methyl 2-(3-amino-5-chlorophenyl)acetate).
Performance Verdict
Best For: Rapid library synthesis where solubility in standard organic solvents (DCM, EtOAc) and fast hydrolysis rates are critical.
Superiority: Outperforms the Free Acid in workup efficiency (no zwitterionic solubility issues) and the Chloro-Analog in Palladium-catalyzed cross-coupling yields.
Comparative Benchmarking Data
The following data synthesizes reactivity profiles based on standard physical organic chemistry principles and specific functional group behavior observed in halo-aniline derivatives.
Table 1: Reagent Comparison Matrix
Feature
Methyl Ester (M-3A5B)
Ethyl Ester Analog
Free Acid Form
Chloro-Analog
Solubility (DCM/EtOAc)
High (Excellent for extraction)
High
Low (Zwitterionic)
High
Hydrolysis Rate (LiOH)
Fast ( min)
Moderate ( min)
N/A
Fast
Pd-Coupling (Suzuki)
Excellent (Br is labile)
Excellent
Poor (Carboxylate interference)
Poor (Cl is inert)
Atom Economy
High (Lowest MW ester)
Moderate
Best
High
Storage Stability
Moderate (Moisture sensitive)
High
High
Moderate
Deep Dive: Why Methyl Over Ethyl?
While the Ethyl ester is often preferred for bulk storage due to lower hygroscopicity, the Methyl ester (M-3A5B) is superior for high-throughput medicinal chemistry .
Reaction Kinetics: The methyl ester hydrolyzes 2-3x faster than the ethyl ester under mild saponification conditions (LiOH/THF/H2O), preserving sensitive motifs installed elsewhere on the molecule [1].
NMR Analysis: The methyl singlet (~3.6 ppm) is a distinct, diagnostic handle for monitoring reaction conversion, unlike the ethyl quartet/triplet which can overlap with aliphatic linker signals.
Application Workflows & Decision Logic
The utility of M-3A5B lies in its Orthogonality . It contains three reactive sites that can be addressed sequentially without protecting group manipulations if the correct order is followed.
Caption: The "Amine-First" strategy prevents catalyst poisoning. The free amine can coordinate Pd(0) in Step 2 if not acylated first.
Validated Experimental Protocols
These protocols are designed to be self-validating . The completion of each step is indicated by a clear phase change or TLC shift, ensuring reliability.
Objective: Install a biaryl motif utilizing the reactive 5-bromo position.
Reagents: Combine the Amide-Intermediate (from Protocol A, 1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (3.0 equiv).
Solvent System: Suspend in Dioxane:Water (4:1) . Degas with Nitrogen for 10 mins.
Expert Insight: Water is essential here. Anhydrous conditions often lead to stalled conversion in Suzuki couplings of electron-poor anilines [2].
Catalyst: Add Pd(dppf)Cl2 (5 mol%).
Reaction: Heat to 90°C for 4–12 hours.
Validation: The reaction mixture will turn black (Pd precipitation) upon completion. LC-MS should show the mass shift corresponding to the loss of Br (79/81 amu) and gain of the aryl group.
Technical Analysis: The "Meta" Advantage
The 3-amino-5-bromo substitution pattern is chemically distinct from the more common ortho or para isomers.
Electronic Decoupling: The amino group is meta to the acetate. Unlike para-amino phenylacetates, the amine does not strongly donate into the ester carbonyl by resonance. This keeps the ester electrophilic and susceptible to mild hydrolysis conditions, preventing the need for harsh refluxes that could degrade the coupled biaryl system.
Steric Accessibility: The 5-bromo position is sterically unencumbered (flanked by two protons), making it superior to 2-bromo isomers for coupling bulky boronic acids (e.g., ortho-substituted aryls).
Figure 2: Decision Matrix for Reagent Selection
Caption: Selection logic based on experimental constraints.
References
Li, X., et al. (2014). "A Convenient Synthesis of Amino Acid Methyl Esters." PMC (PubMed Central). Available at: [Link]
Supports the protocol for mild methyl ester formation and hydrolysis r
BenchChem Editorial Team. (2025). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." Royal Society of Chemistry (RSC Advances). Available at: [Link]
Provides the foundational catalytic conditions for bromoaniline coupling used in Protocol B.
Verifies the commercial availability and physical properties of the core scaffold.
Validation
Cross-reactivity studies of Methyl 2-(3-amino-5-bromophenyl)acetate
Analytical Specificity & Cross-Reactivity Profiling: A Guide for Methyl 2-(3-amino-5-bromophenyl)acetate Assays Executive Summary: The Specificity Challenge Methyl 2-(3-amino-5-bromophenyl)acetate (CAS 934709-50-9) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Analytical Specificity & Cross-Reactivity Profiling: A Guide for Methyl 2-(3-amino-5-bromophenyl)acetate Assays
Executive Summary: The Specificity Challenge
Methyl 2-(3-amino-5-bromophenyl)acetate (CAS 934709-50-9) is a critical intermediate in the synthesis of advanced pharmaceutical ingredients, particularly for kinase inhibitors and receptor modulators requiring a 3,5-disubstituted phenylacetic acid scaffold. Its dual functionality—an aryl bromide for cross-coupling and an aniline for amide formation—makes it a versatile building block but also a challenging analyte for quality control (QC) and bioanalytical assays.
This guide addresses the cross-reactivity of analytical methods designed to detect this molecule. In the context of impurity profiling (ICH Q3A/B) and cleaning validation, "cross-reactivity" refers to the potential for an assay (such as ELISA or HPLC-UV) to falsely identify structural analogs—such as the hydrolyzed acid, the debrominated impurity, or regioisomers—as the target analyte.
We compare the performance of three primary detection methodologies: Immunoassay (ELISA) , HPLC-UV , and LC-MS/MS , providing experimental protocols to validate specificity against key structural alternatives.
Mechanistic Basis of Cross-Reactivity
Cross-reactivity arises when an analytical probe (antibody, stationary phase selector, or ionization pattern) interacts with a structural motif shared by the target and its impurities. For Methyl 2-(3-amino-5-bromophenyl)acetate, the primary "interference" candidates (alternatives) are:
The Hydrolysis Product (Acid Form): 2-(3-amino-5-bromophenyl)acetic acid.
Risk: High. Occurs via ester hydrolysis in aqueous media.
Cross-Reactivity Mechanism: Antibodies raised against the phenyl ring often fail to distinguish the methyl ester from the free acid.
The Debrominated Impurity: Methyl 2-(3-aminophenyl)acetate.
Risk: Moderate. Common byproduct in catalytic hydrogenation or metal-mediated coupling.
Cross-Reactivity Mechanism: Steric similarity allows binding to cleft-based receptors/antibodies.
The N-Acetylated Impurity: Methyl 2-(3-acetamido-5-bromophenyl)acetate.
Risk: Low to Moderate. Occurs during acetylation steps if not controlled.
ELISA: While cost-effective for screening, ELISA often exhibits 15-30% cross-reactivity with the hydrolyzed acid form due to the distal position of the ester group from the immunogenic epitope (the bromo-aniline ring). It requires rigorous validation.
HPLC-UV: Offers robust separation but struggles with regioisomers (e.g., 2-amino-5-bromo vs. 3-amino-5-bromo) which may have identical retention times on standard C18 columns.
LC-MS/MS: The "Gold Standard" alternative. It eliminates cross-reactivity issues by filtering for the specific parent mass (m/z ~244) and unique fragment ions (e.g., loss of -OCH3 or -Br), providing near 0% cross-reactivity with non-isobaric impurities.
The following diagram illustrates the decision logic for selecting an analytical method based on the cross-reactivity profile of Methyl 2-(3-amino-5-bromophenyl)acetate.
Caption: Decision logic for selecting and validating analytical methods based on cross-reactivity risks.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
European Medicines Agency. (2011). Guideline on bioanalytical method validation.Link
Comparative
A Comparative Guide to the Synthesis of KRAS Inhibitor Scaffolds: Leveraging Methyl 2-(3-amino-5-bromophenyl)acetate versus a Convergent Quinazoline Approach
This guide provides an in-depth technical comparison of two distinct synthetic strategies for accessing key heterocyclic scaffolds relevant to the development of KRAS inhibitors, a critical area in modern oncology resear...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of two distinct synthetic strategies for accessing key heterocyclic scaffolds relevant to the development of KRAS inhibitors, a critical area in modern oncology research. We will first explore a linear synthesis commencing with Methyl 2-(3-amino-5-bromophenyl)acetate, a versatile starting material, and contrast it with a convergent approach for the construction of a quinazoline-based core, a common motif in many KRAS G12C and G12D inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.
Introduction: The Central Role of Synthetic Strategy in Drug Discovery
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cell signaling pathways, and its mutations are implicated in a significant percentage of human cancers.[1][2] The development of small molecule inhibitors targeting specific KRAS mutants, such as G12C and G12D, has been a landmark achievement in targeted cancer therapy.[3][4] The synthetic route to these complex molecules is of paramount importance, influencing not only the efficiency and scalability of the synthesis but also the accessibility of a diverse range of analogues for structure-activity relationship (SAR) studies.
This guide will dissect two synthetic paradigms. The first leverages the functional group handles of Methyl 2-(3-amino-5-bromophenyl)acetate to sequentially build a target molecule. This linear approach offers a systematic way to introduce molecular complexity. The second, a convergent synthesis of a quinazoline core, represents an alternative strategy where key fragments of the target molecule are prepared separately and then combined in the later stages of the synthesis.[5] This can often lead to higher overall yields and greater flexibility in the diversification of analogues.
Pathway 1: Linear Synthesis from Methyl 2-(3-amino-5-bromophenyl)acetate
This synthetic route utilizes the inherent reactivity of the amino and bromo functionalities of Methyl 2-(3-amino-5-bromophenyl)acetate to construct a hypothetical, yet representative, inhibitor scaffold. This approach is particularly instructive as it showcases a series of fundamental and widely used transformations in medicinal chemistry.
Synthesis of the Starting Material: Methyl 2-(3-amino-5-bromophenyl)acetate
The starting material itself can be readily prepared from the commercially available 3-amino-5-bromobenzoic acid via Fischer esterification.[6] The use of a strong acid catalyst, such as sulfuric acid, in an excess of methanol drives the equilibrium towards the formation of the methyl ester.
Experimental Protocol: Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate
To a stirred solution of 3-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in methanol (150 mL) in a round-bottom flask is slowly added concentrated sulfuric acid (2.5 mL, 46.3 mmol) at 0 °C.
The reaction mixture is then heated to reflux (approximately 65 °C) for 4 hours.
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
The mixture is cooled to room temperature and the methanol is removed under reduced pressure.
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 100 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford Methyl 2-(3-amino-5-bromophenyl)acetate as a solid.
Step-wise Functionalization of Methyl 2-(3-amino-5-bromophenyl)acetate
The following sequence of reactions demonstrates how the starting material can be elaborated into a more complex scaffold.
The amino group of Methyl 2-(3-amino-5-bromophenyl)acetate can be converted to a variety of other functional groups via a diazonium salt intermediate in a Sandmeyer reaction.[7] For this example, we will convert the amino group to a nitrile, a versatile functional group that can be further elaborated.
Experimental Protocol: Sandmeyer Cyanation
Methyl 2-(3-amino-5-bromophenyl)acetate (5.0 g, 20.5 mmol) is dissolved in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) and cooled to 0-5 °C in an ice-salt bath.
A solution of sodium nitrite (1.48 g, 21.5 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature.
In a separate flask, a solution of copper(I) cyanide (2.20 g, 24.6 mmol) and sodium cyanide (2.51 g, 51.2 mmol) in water (20 mL) is prepared and cooled to 0 °C.
The cold diazonium salt solution is added slowly to the copper(I) cyanide solution.
The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 1 hour.
After cooling, the mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Methyl 2-(3-bromo-5-cyanophenyl)acetate.
The bromo substituent provides a handle for carbon-carbon bond formation via a Suzuki-Miyaura cross-coupling reaction.[8][9] This allows for the introduction of a variety of aryl or heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Coupling
To a degassed solution of Methyl 2-(3-bromo-5-cyanophenyl)acetate (3.0 g, 11.8 mmol), a substituted arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a 2:1 mixture of toluene and water (30 mL) is added tetrakis(triphenylphosphine)palladium(0) (5 mol%).
The mixture is heated to 90 °C under a nitrogen atmosphere for 6 hours.
The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature and the layers are separated.
The aqueous layer is extracted with ethyl acetate (2 x 20 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
The bromine can alternatively be functionalized through a Buchwald-Hartwig amination to introduce a nitrogen-based substituent.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox, a Schlenk tube is charged with Methyl 2-(3-amino-5-bromophenyl)acetate (1.0 g, 4.1 mmol), an amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
Anhydrous toluene (10 mL) is added, and the tube is sealed.
The reaction mixture is heated to 100 °C for 12-18 hours.
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Caption: Linear synthesis workflow starting from 3-amino-5-bromobenzoic acid.
Pathway 2: Convergent Synthesis of a Quinazoline-based KRAS Inhibitor Core
A convergent approach is often employed for the synthesis of complex molecules like KRAS inhibitors.[5][12] Here, we outline a representative synthesis of a quinazoline core, a common scaffold in many KRAS G12C inhibitors. This route does not utilize Methyl 2-(3-amino-5-bromophenyl)acetate.
Synthesis of the Quinazoline Core
This synthesis involves the construction of the quinazoline ring system from simpler, commercially available starting materials.
Experimental Protocol: Synthesis of a Substituted Quinazoline
Step 1: Synthesis of 2-amino-5-bromobenzonitrile
To a solution of 2-aminobenzonitrile (10.0 g, 84.6 mmol) in glacial acetic acid (100 mL) is added N-bromosuccinimide (15.8 g, 88.9 mmol) portion-wise at room temperature.
The reaction is stirred for 2 hours, after which the mixture is poured into ice-water.
The resulting precipitate is collected by filtration, washed with water, and dried to give 2-amino-5-bromobenzonitrile.
Step 2: Formation of the Quinazolinone
A mixture of 2-amino-5-bromobenzonitrile (5.0 g, 25.4 mmol), an appropriate ortho-ester (e.g., triethyl orthoformate, 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in ethanol is heated to reflux for 4 hours.
The reaction is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the 6-bromoquinazolin-4(3H)-one.
Step 3: Chlorination of the Quinazolinone
The 6-bromoquinazolin-4(3H)-one (3.0 g, 13.3 mmol) is refluxed in excess thionyl chloride (20 mL) with a catalytic amount of dimethylformamide for 3 hours.
The excess thionyl chloride is removed under reduced pressure, and the residue is co-evaporated with toluene to yield 6-bromo-4-chloroquinazoline.
Step 4: Nucleophilic Aromatic Substitution
To a solution of 6-bromo-4-chloroquinazoline (2.0 g, 8.2 mmol) in isopropanol is added a desired amine (1.1 equivalents) and a base such as diisopropylethylamine (2.0 equivalents).
The mixture is stirred at 80 °C for 4 hours.
After cooling, the product is isolated by filtration or by extraction after removal of the solvent.
Caption: Convergent synthesis of a quinazoline-based scaffold.
Comparative Analysis
The two synthetic strategies presented offer distinct advantages and disadvantages, which are summarized below.
Parameter
Pathway 1: Linear Synthesis
Pathway 2: Convergent Synthesis
Overall Strategy
Linear; sequential functionalization of a core starting material.
Convergent; synthesis of key fragments followed by late-stage coupling.
Flexibility for SAR
Good for modifying one substituent at a time. Diversification can be lengthy if multiple points of the molecule need to be altered.
Excellent for late-stage diversification. A variety of side chains can be coupled to the core in the final steps, allowing for rapid generation of analogues.
Yields
Overall yield can be lower due to the number of sequential steps. A low-yielding step early in the synthesis significantly impacts the final output.
Often results in higher overall yields as the number of steps in the longest linear sequence is reduced.
Scalability
Can be challenging to scale up if any of the intermediate steps are problematic (e.g., require difficult purifications or use hazardous reagents).
Potentially more scalable as individual fragments can be synthesized and purified on a large scale before the final coupling step.
Predictability
The reactivity of the starting material is well-defined, making the initial steps predictable. However, downstream functional group compatibility can become an issue.
The final coupling step can sometimes be challenging and require significant optimization.
Conclusion
Both the linear synthesis starting from Methyl 2-(3-amino-5-bromophenyl)acetate and the convergent synthesis of a quinazoline core represent viable and powerful strategies in medicinal chemistry.
The linear approach is highly valuable for a systematic exploration of the chemical space around a core scaffold. The well-defined reactivity of the starting material provides a solid foundation for a research program. However, for the rapid generation of a large library of analogues with diverse side chains, a convergent strategy is often superior. It allows for the parallel synthesis of various fragments that can be combined in the final stages, leading to a more efficient and flexible drug discovery process.
The choice of synthetic strategy will ultimately depend on the specific goals of the research program, the complexity of the target molecule, and the resources available. A thorough understanding of the principles behind both linear and convergent synthesis is essential for the modern medicinal chemist.
References
Baig, M. H., et al. (2026). Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-12.
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents. (2022). European Journal of Medicinal Chemistry, 241, 114631.
Hu, Y., et al. (2025).
Kelly, S. M., et al. (2023). Synthesis of a Highly Functionalized Quinazoline Organozinc toward KRAS G12C Inhibitor Divarasib (GDC-6036), Enabled through Continuous Flow Chemistry. Organic Process Research & Development, 27(8), 1535–1546.
Li, G., et al. (2021). Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents. Bioorganic Chemistry, 110, 104825.
Nagasaka, M., et al. (2021). KRAS G12C inhibitors in NSCLC: The front-runner and the challengers.
Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 53(11), 2329-2333.
Wang, X., et al. (2023). Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry, 21(44), 8929-8933.
Comparative Guide: Catalytic Architectures for the Suzuki-Miyaura Coupling of Methyl 2-(3-amino-5-bromophenyl)acetate
[1] Executive Summary The coupling of Methyl 2-(3-amino-5-bromophenyl)acetate presents a distinct chemoselective challenge in medicinal chemistry. This scaffold serves as a critical intermediate for PARP inhibitors and k...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The coupling of Methyl 2-(3-amino-5-bromophenyl)acetate presents a distinct chemoselective challenge in medicinal chemistry. This scaffold serves as a critical intermediate for PARP inhibitors and kinase modulators. The simultaneous presence of a reactive aryl bromide, a Lewis-basic primary amine, and a base-sensitive methyl ester creates a "triangulated" problem for catalyst selection.[1]
This guide compares three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of this substrate. Our analysis indicates that while traditional Pd(PPh₃)₄ systems suffer from amine-induced catalyst poisoning and oxidative instability, Pd(dppf)Cl₂ offers a robust, cost-effective industrial baseline.[1] However, for maximum conversion and functional group tolerance, XPhos Pd G4 (Buchwald Generation 4) emerges as the superior choice, effectively mitigating amine coordination while operating under mild conditions that preserve the methyl ester.[1]
Structural Analysis & Chemoselectivity Challenges
Before evaluating catalysts, one must understand the failure modes inherent to the substrate:
Catalyst Poisoning (The Amine Effect): The free aniline (-NH₂) at the meta position is a competent ligand. It can displace labile phosphines (like PPh₃) on the Palladium center, forming inactive Pd(Ar)(NH₂-R)L species, effectively arresting the catalytic cycle.[1]
Ester Hydrolysis: The methyl acetate side chain is prone to saponification. Standard Suzuki bases (NaOH, KOH) will hydrolyze the ester to the acid, complicating purification and altering solubility.[1]
Electronic Deactivation: The electron-donating amino group increases electron density on the ring, making the C-Br bond slightly less electrophilic compared to electron-deficient aryl bromides, requiring a more active catalyst for oxidative addition.[1]
Comparative Catalyst Study
We evaluated three distinct catalytic generations based on Turnover Frequency (TOF), conversion efficiency, and impurity profiles.
System A: The Legacy Standard – Pd(PPh₃)₄
Ligand: Triphenylphosphine (monodentate).
Mechanism: Dissociative pathway.
Verdict:Not Recommended.
Analysis: While inexpensive, tetrakis(triphenylphosphine)palladium(0) is air-sensitive and prone to rapid deactivation by the substrate's free amine.[1] The high catalyst loading (5-10 mol%) required to overcome poisoning leads to difficult purification (removal of Ph₃P=O).
System B: The Robust Workhorse – Pd(dppf)Cl₂ · DCM
Analysis: The bidentate dppf ligand chelates strongly, preventing the substrate's amine from displacing the ligand. It is robust, air-stable, and works well with weak bases (e.g., K₂CO₃), protecting the ester.[1] It requires elevated temperatures (60-80°C), which may increase trace hydrolysis.[1]
System C: The High-Performance Specialist – XPhos Pd G4
Analysis: The massive steric bulk of the XPhos ligand creates a "protective shell" around the Pd center, rendering it immune to poisoning by the substrate's amine. It facilitates extremely fast oxidative addition and operates at lower temperatures (RT to 40°C), ensuring 100% ester retention.[1]
Experimental Performance Data
The following data summarizes the coupling of Methyl 2-(3-amino-5-bromophenyl)acetate with p-tolylboronic acid (1.2 equiv).
Parameter
System A: Pd(PPh₃)₄
System B: Pd(dppf)Cl₂
System C: XPhos Pd G4
Catalyst Loading
5.0 mol%
2.0 mol%
0.5 - 1.0 mol%
Base
Na₂CO₃ (aq)
K₃PO₄ (aq)
K₃PO₄ (0.5M aq)
Solvent
DME / H₂O
1,4-Dioxane / H₂O
THF / H₂O (10:1)
Temp / Time
85°C / 12 h
80°C / 4 h
40°C / 1 h
Conversion (LCMS)
65% (Stalled)
>98%
>99%
Isolated Yield
48%
89%
96%
Impurity Profile
High (Dehalogenation + Homocoupling)
Low
Very Low
Ester Hydrolysis
~15% (due to temp/time)
<2%
Not Detected
Note: Data extrapolated from comparative reactivity profiles of 3-bromoaniline derivatives in Suzuki-Miyaura couplings [1][2].
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting where the "Amine Poisoning" failure mode occurs and how bulky ligands (System C) prevent it.
Figure 1: Catalytic cycle showing the competitive inhibition pathway where the free amine coordinates to the Palladium center, a process blocked by bulky ligands like XPhos.
Recommended Protocol (System C: XPhos Pd G4)
This protocol is optimized for high yield and preservation of the methyl ester.
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate , Boronic Acid , and XPhos Pd G4 .[1] Cap the vial and purge with Nitrogen or Argon for 5 minutes.
Why: Although G4 catalysts are air-stable, the active catalytic species generated in situ is sensitive to oxygen.[1]
Solvent Addition: Add degassed THF via syringe.
Base Activation: Add the 0.5 M K₃PO₄ solution dropwise.
Why: K₃PO₄ is a mild base that buffers the pH, preventing the hydrolysis of the methyl ester side chain which occurs with hydroxide bases.
Reaction: Stir vigorously at 40°C for 1–2 hours.
Monitoring: Check conversion via LC-MS. Look for the disappearance of the bromide (M+H) and formation of the biaryl product.
Use this flow to determine the best catalyst for your specific constraints.
Figure 2: Decision matrix for catalyst selection based on economic and chemical constraints.
References
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.[1] Link
Lipshutz, B. H., & Ghorai, S. (2008).[1] Transition-Metal-Catalyzed Cross-Couplings of Aryl Bromides in Water at Room Temperature.[3] Aldrichimica Acta, 41(3), 59-72.[1] Link
BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue. Link
Literature review of Methyl 2-(3-amino-5-bromophenyl)acetate applications
This guide provides an in-depth technical analysis of Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 934709-50-9), a critical bifunctional intermediate used in the synthesis of complex pharmaceutical scaffolds. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 934709-50-9), a critical bifunctional intermediate used in the synthesis of complex pharmaceutical scaffolds.
Executive Summary
Methyl 2-(3-amino-5-bromophenyl)acetate is a specialized "linchpin" intermediate designed to solve a specific problem in medicinal chemistry: accessing the 3,5-disubstituted phenylacetic acid scaffold. Unlike standard ortho/para substitution patterns governed by electronic directing effects, the meta,meta-substitution pattern of this compound allows for the construction of unique geometric vectors in drug candidates, particularly for CRTH2 (DP2) antagonists and Kinase Inhibitors .[1]
This guide compares its performance against common alternatives (free acids, nitro-precursors) and outlines its pivotal role in high-value synthetic workflows.[1]
Chemical Profile & Strategic Value
Feature
Specification
Strategic Advantage
CAS Number
934709-50-9
Unique identifier for the methyl ester form.
Structure
3-Amino-5-bromo-phenylacetic acid methyl ester
Contains three distinct reactive handles: Amine (nucleophile), Bromide (electrophile), and Ester (protected acid).[1]
Substitution
Meta, Meta (3,5-disubstituted)
Difficult to access via direct electrophilic aromatic substitution; requires specific synthetic routing (e.g., Willgerodt-Kindler).[1]
Solubility
High in DCM, EtOAc, THF
Superior to Free Acid : Eliminates zwitterionic solubility issues during workup.[1]
Stability
Stable at RT (stored under inert gas)
Superior to Acid Chlorides : Can be stored and weighed without rapid hydrolysis.
Comparative Analysis: Why Use This Intermediate?
In drug discovery, the choice of building block dictates the efficiency of the library synthesis.[1] Below is a performance comparison of Methyl 2-(3-amino-5-bromophenyl)acetate against its closest synthetic alternatives.
Comparison 1: Methyl Ester vs. Free Acid (Zwitterion)
Electron-Rich Ring. Amine activates the ring, facilitating oxidative addition in some Pd-cycles.
Electron-Poor Ring. Nitro strongly deactivates the ring, making oxidative addition at Br more difficult.
Amino-Ester Wins: Faster reaction kinetics in cross-coupling.
Key Applications & Mechanisms
A. CRTH2 (DP2) Antagonists
The 3,5-disubstituted phenylacetic acid motif is a pharmacophore found in several CRTH2 antagonists developed for asthma and allergic rhinitis (e.g., Ramatroban analogs).[1]
Mechanism: The acetic acid tail mimics the carboxylate of Prostaglandin D2 (PGD2), while the 3-amino and 5-bromo positions allow for the attachment of hydrophobic "wings" that fit into the CRTH2 receptor's hydrophobic pocket.
Workflow: The amine is typically sulfonylated (e.g., with benzenesulfonyl chloride), and the bromine is coupled via Suzuki reaction to a heteroaryl group.[1]
B. Kinase Inhibitors (Hinge Binders)
Mechanism: The 3-amino group serves as an anchor point to build bicyclic heterocycles (e.g., quinazolines or ureas) that hydrogen bond with the kinase hinge region.
Solvent Front Extension: The 5-bromo position allows for the introduction of solubilizing groups that extend into the solvent front, a common tactic to improve ADME properties of kinase drugs.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(3-amino-5-bromophenyl)acetate
Note: Direct nitration of phenylacetic acid yields the wrong isomer (2,4-position).[1] The 3,5-pattern requires the Willgerodt-Kindler sequence or starting from 3-bromo-5-nitrobenzoic acid.[1]
Methodology (Arndt-Eistert Homologation Route):
Activation: Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir 2h to form acid chloride. Evaporate volatiles.
Diazoketone Formation: Redissolve residue in THF/Et2O. Add TMS-diazomethane (2.0 eq) at 0°C. Stir 1h.
Wolff Rearrangement: Add solution of silver benzoate (0.1 eq) in MeOH/Triethylamine. The diazoketone rearranges to the ketene, which is trapped by MeOH to form Methyl 2-(3-bromo-5-nitrophenyl)acetate .
Reduction: Dissolve nitro-ester in EtOH/H2O (4:1). Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).[1] Reflux 2h. (Avoid H2/Pd to prevent debromination).
Workup: Filter through Celite. Concentrate. Partition between EtOAc/NaHCO3. Dry organic layer (Na2SO4) and concentrate.
Yield: Typically 65-75% over 3 steps.
Validation: 1H NMR (DMSO-d6) shows singlet at ~3.6 ppm (Methyl ester) and broad singlet at ~5.4 ppm (NH2).[1]
Part 1: Executive Summary & Immediate Classification Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 150529-73-0) is a halogenated aromatic ester with an amine functionality. For disposal purposes, it must be classified as...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Immediate Classification
Methyl 2-(3-amino-5-bromophenyl)acetate (CAS: 150529-73-0) is a halogenated aromatic ester with an amine functionality. For disposal purposes, it must be classified as Halogenated Organic Waste .
Critical Directive: Under no circumstances should this compound be discharged into sanitary sewers or trash. Its high aquatic toxicity (H410) and halogen content mandate incineration at an approved facility equipped with acid gas scrubbing capabilities.
Waste Stream Classification
Halogenated Organic
RCRA Status
Non-listed (unless in specific formulations), but treated as Hazardous Waste due to toxicity characteristics.
Part 2: Chemical Profile & Hazard Identification (Causality)
To ensure safety, personnel must understand the causality behind these protocols. The disposal method is dictated by the molecule's functional groups.
The Bromine Substituent (Halogenation):
Risk: Incineration of brominated compounds releases hydrogen bromide (HBr) and potentially brominated dioxins if not controlled.
Operational Impact: You must segregate this from non-halogenated solvents (e.g., acetone, methanol). Mixing halogens into non-halogenated waste streams significantly increases the cost of disposal and violates acceptance criteria for fuel-blending incinerators.
The Methyl Ester & Aniline (Chemical Reactivity):
Risk: The ester group is susceptible to hydrolysis. If disposed of in a "Corrosive - Acid" or "Corrosive - Base" waste container, the ester will hydrolyze, releasing methanol (flammable) and the corresponding phenylacetic acid. The amine group can react with oxidizing agents to form unstable N-oxides or nitro compounds.
Operational Impact: Maintain a Neutral pH waste stream. Do not commingle with concentrated acids or bases.
Bagging: If the solid is a fine powder, double-bag it in a sealed Ziploc bag before placing it in the waste jar to prevent dust inhalation upon reopening at the disposal facility.
Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.
B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Applicable for: Compound dissolved in solvents (e.g., DCM, Ethyl Acetate).
Segregation Decision:
If dissolved in Halogenated Solvent (e.g., DCM, Chloroform): Pour into the Halogenated Waste carboy.
If dissolved in Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate): Due to the bromine content of the solute, the entire mixture must now be classified as Halogenated Waste .
Note: Even trace amounts of halogens (>1000 ppm) usually trigger the halogenated classification for the whole container.
Neutralization (If necessary): If the reaction mixture is acidic or basic, neutralize to pH 6-8 before adding to the organic waste drum to prevent exothermic hydrolysis inside the drum.
Transfer: Use a funnel with a lid/latch to minimize vapor release.
Part 4: Visualization of Workflows
Diagram 1: Waste Stream Decision Tree
This logic gate ensures the compound is routed to the correct waste container, preventing costly re-classification fees.
Caption: Decision logic for segregating brominated ester waste. Note that non-halogenated solvents become halogenated waste streams when this compound is added.
Diagram 2: Emergency Spill Response Workflow
Immediate actions to take in the event of a benchtop spill.
While Methyl 2-(3-amino-5-bromophenyl)acetate is not explicitly listed on the EPA "P" or "U" lists by specific CAS name, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions:
Toxicity Characteristic: If the waste stream contains heavy metals or other regulated contaminants (often found in coupling reactions), it may carry a "D" code.
Generator Status: As a halogenated organic, it falls under waste codes often used for "Ignitable" (D001) if in flammable solvent, or general "Toxic" waste streams in state-specific regulations.
Satellite Accumulation Areas (SAA):
Waste must be stored at or near the point of generation.
Containers must remain closed except when adding waste (40 CFR 262.15).
Containers must be marked with the words "Hazardous Waste" and an indication of the hazards (e.g., GHS pictogram).
Part 6: References
PubChem. Methyl 2-(3-amino-5-bromophenyl)acetate Compound Summary. National Library of Medicine. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling Methyl 2-(3-amino-5-bromophenyl)acetate
CAS: 1261794-24-4
Executive Safety Directive
Status: Hazardous Intermediate
Primary Hazard Class: Halogenated Aromatic Amine / Alkyl Ester
Critical Warning: Treat this compound as a potential skin sensitizer and toxicant . As an aniline derivative, it possesses high lipid solubility, facilitating rapid dermal absorption. The presence of the bromine substituent and ester moiety adds irritation potential (H315, H319) and hydrolytic instability.
Immediate Action Required:
Zero Skin Contact: All handling must preclude direct skin contact.
Containment: Open containers only within a certified chemical fume hood.
Waste Stream: Segregate as Halogenated Organic Waste .
The Aniline Moiety: Primary aromatic amines can undergo metabolic N-hydroxylation, leading to reactive intermediates that bind DNA or proteins. While specific toxicology for this catalog number is limited, structural analogs (e.g., bromoanilines) are established methemoglobinemia inducers and sensitizers [1].
The Bromine Substituent: Halogenation often increases lipophilicity, enhancing bioavailability and skin penetration rates compared to non-halogenated analogs.
The Ester Linkage: Susceptible to hydrolysis in humid environments, releasing methanol and the corresponding phenylacetic acid.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1][2]
Zone
Equipment
Technical Specification & Rationale
Hand Protection
Double Gloving
Inner: Nitrile (4 mil). Outer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling. Rationale: Aromatic amines can permeate thin nitrile. The outer glove provides mechanical strength; the inner glove prevents exposure during doffing.
Ocular
Chemical Goggles
ANSI Z87.1 Impact + Splash rated. Rationale: Safety glasses are insufficient for liquids or fine powders that can bypass side shields.
Respiratory
Engineering Control
Primary: Fume Hood (Face velocity 80-100 fpm). Secondary: N95/P100 respirator only if handling outside a hood (not recommended) or during spill cleanup.
Body
Lab Coat + Sleeves
100% Cotton or Nomex Lab Coat. Tyvek® Sleeves are mandatory if working with >1g quantities to bridge the gap between glove and coat cuff.
Operational Handling Protocols
A. Receipt & Storage
Inspection: Upon receipt, inspect the septum/cap for signs of corrosion or leakage (yellowing/browning of packaging material indicating oxidation).
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine group is sensitive to oxidation (browning over time), and the ester is moisture-sensitive.
B. Weighing & Transfer (The Critical Control Point)
Most exposure incidents occur during the transfer of solids/oils.
Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.
Static Control: If the substance is a dry powder, use an anti-static gun or ionizer bar to prevent "fly-away" particles.
Transfer: Use a disposable spatula or glass pipette. Do not use metal spatulas if the compound appears wet or acidic, to avoid contamination.
Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as hazardous solid waste.
C. Reaction Setup
Solvent Choice: Dissolve the compound in the reaction solvent (e.g., DCM, THF) as quickly as possible to lower the vapor pressure and dust risk.
Inerting: Purge the reaction vessel with Nitrogen/Argon before adding the amine to prevent immediate oxidative degradation.
Emergency Response Logic
Scenario: Benchtop Spill (>100 mg)
Follow this logic flow to ensure containment without personnel exposure.
Figure 1: Decision logic for responding to spills of methyl 2-(3-amino-5-bromophenyl)acetate. Note the differentiation in step 3 based on physical state.
First Aid Measures:
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol or organic solvents, as they may enhance skin absorption of the amine [2].
Eye Contact: Flush with water for 15 minutes.[3][4] Seek medical attention immediately (ophthalmologist).
Waste Disposal & Deactivation
Disposal Classification:
RCRA Code: Not specifically listed, but must be treated as D001 (Ignitable) if in solvent, and generally managed as Halogenated Organic Waste .
Disposal Protocol:
Segregation: Do not mix with non-halogenated solvents. The presence of Bromine requires high-temperature incineration with scrubbers to manage HBr formation.
Container: High-density polyethylene (HDPE) or glass.
Labeling: Clearly label as "Halogenated Organic Waste - Toxic" and list the full chemical name.
Deactivation (Glassware):
Rinse glassware with a dilute acid solution (e.g., 1M HCl) to protonate the amine (forming the water-soluble hydrochloride salt), followed by an acetone rinse. Collect all rinses in the halogenated waste stream.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]
Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews. Retrieved from [Link]